molecular formula C16H15ClN4O2 B609712 OD36

OD36

Número de catálogo: B609712
Peso molecular: 330.77 g/mol
Clave InChI: KTSDBMVHAKWDRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

OD 36 is a potent and selective inhibitor of RIPK2 (Receptor-Interacting serine/threonine-Protein Kinase 2).>OD36 is a cell permeable, highly potent, selective, and ATP-competitive inhibitor of receptor-interacting protein 2 (RIPK2, IC₅₀ = 5.3 nM).

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21/h1,3,7-10H,2,4-6H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSDBMVHAKWDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of OD36

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OD36 is a potent, cell-permeable, and selective dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). This macrocyclic compound demonstrates significant therapeutic potential in preclinical models of inflammatory diseases and fibrodysplasia ossificans progressiva (FOP). By targeting both the RIPK2 and ALK2 signaling pathways, OD36 effectively modulates key drivers of inflammation and heterotopic ossification. This document provides a comprehensive overview of the mechanism of action of OD36, including its effects on downstream signaling cascades, quantitative biochemical and cellular activity, and detailed experimental protocols for key assays.

Introduction

OD36 is a macrocyclic pyrazolopyrimidine derivative that has emerged as a significant research tool and potential therapeutic agent due to its dual inhibitory activity against RIPK2 and ALK2. RIPK2 is a crucial serine/threonine kinase that mediates signaling from the intracellular pattern recognition receptors NOD1 and NOD2, leading to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines. Dysregulation of the NOD2-RIPK2 signaling axis is implicated in a variety of inflammatory conditions, including Crohn's disease.

ALK2, also known as Activin A receptor type 1 (ACVR1), is a bone morphogenetic protein (BMP) type I receptor. Gain-of-function mutations in the ACVR1 gene are the primary cause of the rare and debilitating genetic disorder, fibrodysplasia ossificans progressiva (FOP), which is characterized by progressive heterotopic ossification. These mutations render the ALK2 receptor sensitive to activation by Activin A, leading to aberrant downstream Smad signaling and subsequent bone formation in soft tissues. OD36 has been shown to potently inhibit both wild-type and mutant ALK2.

This guide will provide a detailed examination of the biochemical and cellular pharmacology of OD36, its impact on key signaling pathways, and the experimental methodologies used to characterize its activity.

Mechanism of Action

OD36 exerts its biological effects by competitively binding to the ATP-binding pockets of RIPK2 and ALK2, thereby inhibiting their kinase activity. This dual inhibition leads to the downstream suppression of distinct signaling pathways critical for inflammatory responses and osteogenic differentiation.

Inhibition of the RIPK2 Signaling Pathway

In the context of innate immunity, bacterial muramyl dipeptide (MDP) is recognized by the intracellular sensor NOD2, which then recruits and activates RIPK2. The kinase activity of RIPK2 is essential for the subsequent activation of the NF-κB and MAPK signaling pathways. OD36 directly inhibits the autophosphorylation of RIPK2, a critical step in its activation. This blockade prevents the downstream phosphorylation of IKKα/β and MAP kinases (p38, JNK, and ERK), ultimately leading to the suppression of pro-inflammatory gene expression.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 1. Recognition RIPK2 RIPK2 NOD2->RIPK2 2. Recruitment & Activation IKK_complex IKK Complex (IKKα/β/γ) RIPK2->IKK_complex 3. Phosphorylation MAPK_pathway MAPK Pathway (p38, JNK, ERK) RIPK2->MAPK_pathway 3. Phosphorylation OD36 OD36 OD36->RIPK2 Inhibition IκBα IκBα IKK_complex->IκBα 4. Phosphorylation NFκB NF-κB (p65/p50) IKK_complex->NFκB 5. IκBα Degradation & NF-κB Release IκBα->NFκB Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFκB->Pro_inflammatory_Genes 6. Nuclear Translocation MAPK_pathway->Pro_inflammatory_Genes Transcription Factor Activation

Caption: OD36 inhibits the MDP-induced RIPK2 signaling pathway.

Inhibition of the ALK2 Signaling Pathway

In FOP, a mutated ALK2 receptor is aberrantly activated by Activin A. This leads to the phosphorylation of the downstream signaling molecules Smad1 and Smad5. The phosphorylated Smad1/5 complex then associates with Smad4 and translocates to the nucleus, where it activates the transcription of osteogenic genes, such as ID1 and ID3, driving heterotopic bone formation. OD36 inhibits the kinase activity of both wild-type and the constitutively active mutant ALK2 (R206H).[1] This inhibition prevents the phosphorylation of Smad1/5, thereby blocking the downstream signaling cascade that leads to osteogenic differentiation.[1]

ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Activin_A Activin A ALK2 ALK2 (ACVR1) (mutant in FOP) Activin_A->ALK2 1. Ligand Binding Smad1_5 Smad1/5 ALK2->Smad1_5 2. Phosphorylation OD36 OD36 OD36->ALK2 Inhibition pSmad1_5 p-Smad1/5 Smad_complex p-Smad1/5 / Smad4 Complex pSmad1_5->Smad_complex 3. Complex Formation Smad4 Smad4 Smad4->Smad_complex Osteogenic_Genes Osteogenic Gene Transcription (e.g., ID1, ID3) Smad_complex->Osteogenic_Genes 4. Nuclear Translocation

Caption: OD36 inhibits the Activin A-induced ALK2 signaling pathway.

Quantitative Data

The inhibitory activity of OD36 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of OD36
TargetAssay TypeIC50 (nM)Kd (nM)Reference
RIPK2 Kinase Assay5.3-[1]
ALK2 (wild-type) Kinase Assay4737[1]
ALK2 (R206H mutant) Kinase Assay22-[1]
ALK1 Binding Assay-90[1]
Table 2: Cellular Activity of OD36
Cell LineStimulationAssayEndpointConcentrationEffectReference
KS483BMP-6 (50 ng/mL)Western Blotp-Smad1/50.1-1 µMEfficient inhibition[1]
FOP Endothelial Colony-Forming Cells (ECFCs)Activin AGene ExpressionID-1 and ID-30.5 µMComplete prevention of activation[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro RIPK2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of OD36 against RIPK2.

Materials:

  • Recombinant human RIPK2 enzyme

  • ATP

  • Substrate peptide (e.g., LRRKtide)

  • OD36 at various concentrations

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of OD36 in DMSO and then dilute in kinase buffer.

  • Add the RIPK2 enzyme to each well of a 384-well plate.

  • Add the OD36 dilutions to the wells containing the enzyme and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each OD36 concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the OD36 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

RIPK2_Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare_OD36 Prepare serial dilutions of OD36 Add_OD36 Add OD36 to wells and incubate Prepare_OD36->Add_OD36 Prepare_Enzyme Add RIPK2 enzyme to 384-well plate Prepare_Enzyme->Add_OD36 Initiate_Reaction Add ATP and substrate to start reaction Add_OD36->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and add detection reagent Incubate_Reaction->Stop_Reaction Measure_Luminescence Measure luminescence Stop_Reaction->Measure_Luminescence Calculate_Inhibition Calculate % inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro RIPK2 kinase assay.

MDP-Induced Peritonitis in Mice

Objective: To evaluate the in vivo efficacy of OD36 in a model of acute inflammation.

Materials:

  • C57BL/6 mice

  • Muramyl dipeptide (MDP)

  • OD36

  • Vehicle control (e.g., DMSO/saline)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-CD3 for lymphocytes)

Procedure:

  • Administer OD36 (e.g., 6.25 mg/kg) or vehicle control to mice via intraperitoneal (i.p.) injection.

  • After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of MDP (e.g., 100 µg per mouse).

  • At a defined time point post-MDP injection (e.g., 4 hours), euthanize the mice and perform peritoneal lavage by injecting and then collecting 5-10 mL of cold PBS.

  • Centrifuge the lavage fluid to pellet the cells.

  • Resuspend the cells in FACS buffer and count the total number of cells.

  • Stain the cells with fluorescently labeled antibodies against specific immune cell markers.

  • Analyze the stained cells by flow cytometry to quantify the number of neutrophils, lymphocytes, and other immune cell populations in the peritoneal cavity.

  • Compare the cell numbers between the OD36-treated and vehicle-treated groups to determine the effect of OD36 on inflammatory cell recruitment.

Peritonitis_Model_Workflow cluster_treatment In Vivo Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis Administer_OD36 Administer OD36 or vehicle to mice (i.p.) Induce_Peritonitis Induce peritonitis with MDP (i.p.) Administer_OD36->Induce_Peritonitis Euthanize_and_Lavage Euthanize mice and perform peritoneal lavage Induce_Peritonitis->Euthanize_and_Lavage Collect_Cells Collect and count peritoneal cells Euthanize_and_Lavage->Collect_Cells Stain_Cells Stain cells with fluorescent antibodies Collect_Cells->Stain_Cells Flow_Cytometry Analyze by flow cytometry Stain_Cells->Flow_Cytometry Quantify_Cells Quantify immune cell populations Flow_Cytometry->Quantify_Cells Compare_Groups Compare OD36 vs. vehicle groups Quantify_Cells->Compare_Groups

Caption: Workflow for the MDP-induced peritonitis model in mice.

Inhibition of BMP-6-induced p-Smad1/5 in KS483 Cells

Objective: To assess the cellular activity of OD36 in inhibiting ALK2-mediated signaling.

Materials:

  • KS483 cells (or other suitable cell line expressing ALK2)

  • Cell culture medium

  • OD36 at various concentrations

  • Recombinant human BMP-6

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-Smad1/5, anti-total Smad1)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed KS483 cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of OD36 or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with BMP-6 (e.g., 50 ng/mL) for a defined period (e.g., 30 minutes).

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against p-Smad1/5.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Smad1 as a loading control.

  • Quantify the band intensities to determine the level of p-Smad1/5 inhibition by OD36.

Conclusion

OD36 is a potent and selective dual inhibitor of RIPK2 and ALK2 with significant activity in preclinical models of inflammation and heterotopic ossification. Its mechanism of action involves the direct inhibition of the kinase activities of these two key signaling proteins, leading to the suppression of downstream NF-κB/MAPK and Smad1/5 signaling pathways, respectively. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and in the fields of inflammatory diseases and FOP. Further investigation into the therapeutic potential of OD36 and similar dual-target inhibitors is warranted.

References

OD36: A Comprehensive Technical Guide to a Dual RIPK2 and ALK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OD36 is a potent, macrocyclic small molecule inhibitor that has garnered significant interest for its dual inhibitory activity against Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). This dual-action positions OD36 as a valuable tool for investigating the signaling pathways governed by these kinases and as a potential therapeutic lead for a range of inflammatory diseases and genetic disorders. This technical guide provides an in-depth overview of OD36, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

OD36 demonstrates high potency, with an IC50 of 5.3 nM for RIPK2.[1][2][3] It also effectively inhibits wild-type ALK2 and its constitutively active mutant ALK2 R206H, which is associated with the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP).[4][5] The inhibitory action of OD36 stems from its potent binding to the ATP pocket of these kinases.[2]

This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in OD36. It consolidates key data and methodologies to facilitate further investigation into the therapeutic potential of this dual RIPK2 and ALK2 inhibitor.

Quantitative Data Presentation

The inhibitory activity of OD36 against RIPK2, ALK2, and related kinases has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.

TargetAssay TypeValueReference
RIPK2IC505.3 nM[1][2][3]
ALK2 (wild-type)IC5047 nM[4][5]
ALK2 (R206H mutant)IC5022 nM[4][5]
ALK2Kd37 nM[4][5]
ALK1Kd90 nM[4]
SIK2% Inhibition @ 100 nM~80%[3][6]
ACVR2B% Inhibition @ 100 nM~80%[3]
ACVRL1% Inhibition @ 100 nM~80%[3]

Table 1: Biochemical Activity of OD36

Cell LineAssayStimulantEffectConcentrationReference
KS483p-Smad1/5 inhibitionBMP-6 (50 ng/mL)Efficient inhibition0.1-1 µM[4][5]
FOP Endothelial Colony-Forming Cells (ECFCs)p-Smad1/5, ID-1, and ID-3 inhibitionActivin AComplete prevention of activation0.5 µM[4][5]
ATDC-5 (overexpressing ALK2 R206H)Chondrogenic & Osteogenic DifferentiationActivin AInhibition0.5 µM[5]
Mouse ModelMDP-induced peritonitisMuramyl dipeptide (MDP)Reduced neutrophil and lymphocyte infiltration6.25 mg/kg (i.p.)[5][6]

Table 2: Cellular and In Vivo Activity of OD36

Signaling Pathways

OD36 exerts its effects by inhibiting two distinct signaling pathways: the NOD2-RIPK2 pathway involved in innate immunity and inflammation, and the ALK2-SMAD pathway critical for bone and tissue development.

RIPK2 Signaling Pathway

The NOD2 receptor, upon recognition of bacterial muramyl dipeptide (MDP), recruits and activates RIPK2. This leads to the activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines. OD36, by binding to the ATP pocket of RIPK2, blocks its kinase activity and subsequent downstream signaling.

RIPK2_Signaling_Pathway NOD2-RIPK2 Signaling Pathway MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits & activates TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription MAPK->Cytokines induces transcription OD36 OD36 OD36->RIPK2 inhibits ALK2_Signaling_Pathway ALK2-SMAD Signaling Pathway cluster_ligands Ligands cluster_receptors Receptors BMPs BMPs TypeII_R Type II Receptor BMPs->TypeII_R ActivinA Activin A (in FOP) ActivinA->TypeII_R ALK2 ALK2 (WT or R206H) TypeII_R->ALK2 recruits & activates SMAD1_5_8 SMAD1/5/8 ALK2->SMAD1_5_8 phosphorylates pSMAD1_5_8 pSMAD1/5/8 Complex SMAD Complex pSMAD1_5_8->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Transcription Gene Transcription (e.g., ID1, ID3) Nucleus->Gene_Transcription OD36 OD36 OD36->ALK2 inhibits OD36_Workflow General Workflow for OD36 Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_target Target Engagement Kinase_Assay Biochemical Kinase Assays (RIPK2 & ALK2) Determine_IC50 Determine IC50 values Kinase_Assay->Determine_IC50 Cellular_Assay Cell-Based Assays (NF-κB Reporter, p-Smad Western) Peritonitis_Model MDP-Induced Peritonitis Model Cellular_Assay->Peritonitis_Model CETSA Cellular Thermal Shift Assay (CETSA) Cellular_Assay->CETSA Determine_IC50->Cellular_Assay Assess_Inflammation Assess Inflammatory Cell Infiltration Peritonitis_Model->Assess_Inflammation Confirm_Binding Confirm Target Binding in Cells CETSA->Confirm_Binding OD36_Synthesis OD36 Synthesis & Characterization OD36_Synthesis->Kinase_Assay

References

The Role of OD36 in Inflammatory Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OD36 is a potent and selective dual inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). This technical guide provides an in-depth overview of the role of OD36 in modulating inflammatory signaling pathways, with a primary focus on its well-characterized inhibitory action on RIPK2. By targeting RIPK2, a critical kinase in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor signaling cascade, OD36 effectively curtails downstream inflammatory responses, including the activation of NF-κB and MAPK pathways. This document details the mechanism of action of OD36, presents quantitative data on its inhibitory effects from in vitro and in vivo studies, and provides comprehensive experimental protocols for key assays used to characterize its activity. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of OD36's function and its potential as a therapeutic agent for inflammatory diseases.

Introduction to OD36 and its Target: RIPK2

OD36 is a small molecule compound identified as a highly effective inhibitor of RIPK2, a key serine/threonine-tyrosine kinase involved in the innate immune system.[1] RIPK2 serves as an essential downstream signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2.[2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[2] This process is crucial for clearing bacterial infections; however, dysregulation of the NOD2-RIPK2 signaling axis has been implicated in the pathophysiology of various inflammatory conditions, including inflammatory bowel disease (IBD), arthritis, and multiple sclerosis.[1]

OD36 also exhibits inhibitory activity against ALK2, a member of the bone morphogenetic protein (BMP) receptor family.[3] However, its role in inflammatory signaling has been predominantly studied through its potent effects on RIPK2.

Mechanism of Action of OD36

OD36 functions as an ATP-competitive inhibitor of RIPK2.[4] It binds to the ATP-binding pocket of the kinase domain of RIPK2, thereby preventing the transfer of a phosphate group from ATP to its substrates.[4] This inhibition of RIPK2's kinase activity is the primary mechanism by which OD36 blocks downstream inflammatory signaling. By preventing the autophosphorylation and activation of RIPK2, OD36 effectively halts the recruitment and activation of downstream signaling components, leading to a reduction in the inflammatory response.[5]

Quantitative Data on OD36 Activity

The inhibitory potency and effects of OD36 have been quantified in various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of OD36
TargetAssay TypeParameterValueReference
RIPK2Radiometric Kinase AssayIC505.3 nM[3]
ALK2Kinase AssayIC5047 nM[3]
ALK2 R206H (mutant)Kinase AssayIC5022 nM[3]
Table 2: In Vivo Efficacy of OD36 in a Muramyl Dipeptide (MDP)-Induced Peritonitis Mouse Model
Treatment GroupDosageParameterResultReference
Vehicle-Neutrophil InfiltrationBaseline[4]
OD366.25 mg/kg (intraperitoneal)Neutrophil InfiltrationSignificant reduction[4]
Vehicle-Lymphocyte InfiltrationBaseline[4]
OD366.25 mg/kg (intraperitoneal)Lymphocyte InfiltrationReduction[4]
Table 3: Effect of OD36 on RIPK2-Dependent Gene Expression
Gene TargetTreatmentFold Change (relative to vehicle)Reference
Slc26aOD36Decreased
Marcksl1OD36Decreased
Rasgrp1OD36Decreased

Signaling Pathways Modulated by OD36

The primary inflammatory signaling pathway inhibited by OD36 is the NOD1/NOD2-RIPK2 pathway.

NOD1/NOD2-RIPK2 Signaling Pathway

NOD2_RIPK2_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD2 NOD2 Bacterial Peptidoglycan->NOD2 Activates Gene_Expression Inflammatory Gene Expression RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK_complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NFkB NFkB IKK_complex->NFkB Activates MAPK->Gene_Expression Activates Transcription Factors NFkB->Gene_Expression Translocates to Nucleus OD36 OD36 OD36->RIPK2 Inhibits

Upon activation by bacterial peptidoglycans, NOD2 recruits and activates RIPK2. This leads to the activation of the TAK1 complex, which in turn activates two major downstream pathways: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically p38 and ERK). Both pathways culminate in the transcription of genes encoding pro-inflammatory cytokines and chemokines. OD36 directly inhibits the kinase activity of RIPK2, thereby blocking the activation of both the NF-κB and MAPK signaling cascades.

Experimental Protocols

In Vitro RIPK2 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of OD36 on RIPK2.

  • Reagents and Materials:

    • Recombinant human RIPK2 enzyme

    • Myelin Basic Protein (MBP) as a substrate

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • ATP (stock solution, e.g., 10 mM)

    • [γ-³²P]ATP

    • OD36 (in DMSO)

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing RIPK2 enzyme and MBP substrate in Kinase Assay Buffer.

    • Add varying concentrations of OD36 or vehicle (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to a final concentration of 100 µM.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporation of ³²P into the MBP substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each OD36 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Muramyl Dipeptide (MDP)-Induced Peritonitis in Mice

This in vivo model is used to assess the anti-inflammatory effects of OD36.

  • Animals:

    • C57BL/6 mice (8-12 weeks old)

  • Reagents:

    • Muramyl dipeptide (MDP)

    • OD36 (formulated for intraperitoneal injection)

    • Phosphate-buffered saline (PBS)

    • FACS buffer (PBS with 2% FBS)

    • Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-CD3 for T-lymphocytes, anti-B220 for B-lymphocytes)

  • Procedure:

    • Administer OD36 (6.25 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Thirty minutes after treatment, induce peritonitis by i.p. injection of MDP (100 µg in PBS).

    • After a set time (e.g., 4 hours), euthanize the mice.

    • Perform peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and gently massaging the abdomen.

    • Collect the peritoneal fluid.

    • Centrifuge the fluid to pellet the cells.

    • Resuspend the cells in FACS buffer.

    • Stain the cells with fluorescently labeled antibodies against immune cell markers.

    • Analyze the cell populations by flow cytometry to quantify the infiltration of neutrophils and lymphocytes.

Western Blot Analysis of NF-κB and MAPK Signaling

This protocol is to assess the effect of OD36 on the activation of downstream signaling pathways.

  • Cell Culture and Treatment:

    • Use a relevant cell line, such as human monocytic THP-1 cells.

    • Differentiate THP-1 cells into macrophage-like cells using PMA.

    • Pre-treat the cells with OD36 or vehicle for 1 hour.

    • Stimulate the cells with a NOD2 agonist, such as MDP, for various time points.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated forms of IκBα (a marker of NF-κB activation), p38, and ERK, as well as antibodies for the total proteins as loading controls.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental Workflow for In Vivo Peritonitis Model

Peritonitis_Workflow cluster_animal_treatment Animal Treatment cluster_sample_collection Sample Collection & Processing cluster_analysis Analysis start Start: C57BL/6 Mice treatment Administer OD36 (6.25 mg/kg, i.p.) or Vehicle start->treatment induction Induce Peritonitis with MDP (100 µg, i.p.) treatment->induction euthanasia Euthanize Mice (4 hours post-induction) induction->euthanasia lavage Peritoneal Lavage euthanasia->lavage cell_pelleting Collect and Pellet Peritoneal Cells lavage->cell_pelleting staining Antibody Staining for Immune Cell Markers cell_pelleting->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry quantification Quantify Neutrophil and Lymphocyte Infiltration flow_cytometry->quantification

Conclusion

OD36 is a valuable research tool for investigating the role of RIPK2 in inflammatory signaling. Its high potency and selectivity make it a suitable candidate for studying the downstream consequences of RIPK2 inhibition. The data presented in this guide demonstrate the efficacy of OD36 in attenuating inflammatory responses both in vitro and in vivo. The detailed experimental protocols provide a foundation for researchers to further explore the therapeutic potential of targeting the RIPK2 pathway in various inflammatory and autoimmune diseases. Future studies may focus on optimizing the pharmacokinetic properties of OD36 and evaluating its efficacy in a broader range of preclinical disease models.

References

The Multi-Kinase Inhibitor Dasatinib: A Technical Overview of its Discovery, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has marked a pivotal turning point. These agents, designed to interfere with specific signaling pathways that drive tumor growth and survival, have transformed the treatment paradigm for various malignancies. This technical guide provides a comprehensive overview of Dasatinib (formerly BMS-354825), a potent, orally bioavailable second-generation tyrosine kinase inhibitor. We will delve into the discovery and development of this compound, its detailed chemical and physical properties, and its multifaceted mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Dasatinib's core attributes.

Discovery and Development

Dasatinib was developed by Bristol-Myers Squibb as a dual inhibitor of the Bcr-Abl fusion protein and the Src family of kinases.[1] The impetus for its development was the emergence of resistance to the first-generation Bcr-Abl inhibitor, imatinib, in patients with chronic myeloid leukemia (CML).[1] The goal was to create a more potent inhibitor that could overcome imatinib resistance mutations and also target other key oncogenic pathways.

Initial screening efforts focused on identifying compounds with potent inhibitory activity against both Bcr-Abl and Src kinases. Dasatinib emerged as a lead candidate due to its high potency and favorable pharmacokinetic profile.[2] Preclinical studies demonstrated its ability to inhibit the proliferation of cell lines expressing both wild-type and imatinib-resistant forms of Bcr-Abl.[2] Following successful preclinical evaluation, Dasatinib entered clinical trials and was first approved by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) in patients with resistance or intolerance to imatinib.[3]

Chemical Properties

Dasatinib is a synthetic small molecule with the chemical name N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide.[4] Its chemical structure is characterized by a central aminothiazole carboxamide core linked to a 2-chloro-6-methylaniline group and a substituted pyrimidine ring.

Caption: Chemical structure of Dasatinib.

Below is a summary of its key chemical and physical properties:

PropertyValueReference
Molecular Formula C22H26ClN7O2S[5]
Molecular Weight 488.01 g/mol [5]
IUPAC Name N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide[4]
CAS Number 302962-49-8[5]
Appearance White to off-white powder-
Solubility Poorly soluble in water, soluble in DMSO[6]
pKa Not available-

Mechanism of Action: Inhibition of Key Signaling Pathways

Dasatinib exerts its therapeutic effects by inhibiting multiple tyrosine kinases that are critical for the proliferation and survival of cancer cells. Its primary targets are the Bcr-Abl fusion protein and the Src family of kinases.[1]

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein, a hallmark of CML, is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[7] Dasatinib binds to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its downstream substrates and thereby blocking the pro-proliferative and anti-apoptotic signals.[8]

Bcr_Abl_Pathway BCR_ABL Bcr-Abl GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: Dasatinib inhibits the Bcr-Abl signaling pathway.

Src Family Kinase Signaling Pathway

The Src family of kinases are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including cell growth, adhesion, and migration.[9] Overexpression and activation of Src kinases are frequently observed in various solid tumors and are associated with metastasis and poor prognosis. Dasatinib inhibits Src kinases, thereby disrupting these oncogenic signaling cascades.[10]

Src_Pathway GrowthFactorReceptor Growth Factor Receptor Src Src GrowthFactorReceptor->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT CellProcesses Cell Proliferation, Adhesion & Migration FAK->CellProcesses STAT3->CellProcesses RAS_MAPK->CellProcesses PI3K_AKT->CellProcesses Dasatinib Dasatinib Dasatinib->Src

Caption: Dasatinib inhibits the Src signaling pathway.

Kinase Inhibition Profile

Dasatinib is a multi-targeted kinase inhibitor with activity against a broad range of kinases. Its inhibitory potency is typically measured as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of a specific kinase by 50%.

Kinase TargetIC50 (nM)Reference
Abl <1[1]
Src 0.8[1]
Lck 1.1[1]
Yes 0.4[1]
c-Kit 79[1]
PDGFRβ 28[1]
EphA2 30[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of Dasatinib against various kinases can be determined using an in vitro kinase assay. The following is a general protocol outline:

Kinase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare kinase, substrate, ATP, and Dasatinib solutions Mix Combine kinase, substrate, and Dasatinib in assay buffer Reagents->Mix Initiate Initiate reaction by adding ATP Mix->Initiate Incubate Incubate at room temperature Initiate->Incubate Stop Stop reaction Incubate->Stop Detect Detect phosphorylated substrate (e.g., using a specific antibody) Stop->Detect Calculate Calculate percent inhibition Detect->Calculate Determine_IC50 Determine IC50 value Calculate->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Recombinant human kinase is diluted in kinase buffer to the desired concentration.

    • A specific peptide substrate for the kinase is prepared in kinase buffer.

    • Dasatinib is serially diluted in DMSO to create a range of concentrations.

    • ATP is prepared at a concentration near its Km for the specific kinase.

  • Assay Reaction:

    • The kinase, substrate, and Dasatinib (or DMSO for control) are added to the wells of a microplate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis:

    • The percentage of kinase inhibition for each Dasatinib concentration is calculated relative to the DMSO control.

    • The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

The effect of Dasatinib on the proliferation of cancer cell lines can be assessed using a variety of cell-based assays. The following is a general protocol for a colorimetric assay (e.g., MTT or XTT).

Detailed Steps:

  • Cell Seeding:

    • Cancer cells (e.g., K562 for CML) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[11]

  • Compound Treatment:

    • Dasatinib is serially diluted in cell culture medium to achieve the desired final concentrations.

    • The medium in the cell plates is replaced with the medium containing the various concentrations of Dasatinib or vehicle control (e.g., DMSO).[11]

  • Incubation:

    • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[12]

  • Cell Viability Measurement:

    • A colorimetric reagent (e.g., MTT or XTT) is added to each well.[13]

    • The plates are incubated for an additional period to allow for the conversion of the reagent by viable cells into a colored product.

    • The absorbance of each well is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • The percentage of cell growth inhibition is calculated for each Dasatinib concentration relative to the vehicle control.

    • The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.[11]

Conclusion

Dasatinib is a potent multi-kinase inhibitor that has demonstrated significant clinical efficacy in the treatment of CML and Ph+ ALL, particularly in patients who have developed resistance to imatinib. Its ability to target both the Bcr-Abl oncoprotein and the Src family of kinases underscores its broad therapeutic potential. This technical guide has provided a detailed overview of the discovery, chemical properties, and mechanism of action of Dasatinib, offering valuable insights for researchers and clinicians in the field of oncology. Further research continues to explore the full spectrum of Dasatinib's activity and its potential applications in other malignancies.

References

OD36: A Technical Guide for Research in Murine Models of Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon. The pathogenesis of UC is complex, involving genetic predisposition, environmental factors, and a dysregulated immune response to gut microbiota. A key signaling pathway implicated in the inflammatory cascade of IBD is the Nucleotide-binding Oligomerization Domain (NOD)-like receptor pathway. Specifically, NOD2 activation and its downstream effector, Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), play a crucial role in initiating and perpetuating intestinal inflammation.

OD36 is a potent and selective inhibitor of RIPK2, making it a valuable research tool for investigating the role of the NOD2-RIPK2 signaling axis in the pathophysiology of ulcerative colitis.[1] This technical guide provides an in-depth overview of OD36, its mechanism of action, and its application in preclinical murine models of UC, with a focus on the dextran sulfate sodium (DSS)-induced colitis model.

Mechanism of Action: Targeting the NOD2-RIPK2 Signaling Pathway

OD36 exerts its anti-inflammatory effects by inhibiting the kinase activity of RIPK2.[1] In the context of ulcerative colitis, the NOD2 pathway is activated by bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP), which are recognized by the intracellular sensor NOD2. This recognition leads to the recruitment and activation of RIPK2. Activated RIPK2, in turn, initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-12, which are central to the inflammatory process in UC. By inhibiting RIPK2, OD36 effectively blocks this inflammatory cascade at a critical juncture.

Signaling Pathway Diagram

NOD2_RIPK2_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Bacterial Peptidoglycan (MDP) Bacterial Peptidoglycan (MDP) NOD2 NOD2 Bacterial Peptidoglycan (MDP)->NOD2 Recognizes RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK MAPK TAK1->MAPK Activates NFkB NF-κB IKK_complex->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Pro_inflammatory_Cytokines Induces Transcription MAPK->Pro_inflammatory_Cytokines Induces Transcription OD36 OD36 OD36->RIPK2 Inhibits

Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of OD36.

Application in Murine Models of Ulcerative Colitis: The DSS Model

The dextran sulfate sodium (DSS)-induced colitis model is a widely used and robust model that recapitulates many of the clinical and histopathological features of human ulcerative colitis. Administration of DSS in the drinking water of mice induces epithelial barrier dysfunction, leading to the infiltration of luminal antigens and subsequent inflammation. This model is particularly useful for evaluating the efficacy of therapeutic agents targeting innate immune responses.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of OD36 in a DSS-induced colitis model is as follows:

DSS_Workflow cluster_acclimatization Acclimatization cluster_induction Colitis Induction & Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Acclimatize Acclimatize Mice (1 week) DSS_Admin Administer DSS in drinking water (e.g., 2.5% for 5-7 days) Acclimatize->DSS_Admin OD36_Treatment Treat with OD36 (e.g., i.p. injection daily) DSS_Admin->OD36_Treatment Vehicle_Control Treat with Vehicle (Control Group) DSS_Admin->Vehicle_Control Monitor Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) OD36_Treatment->Monitor Vehicle_Control->Monitor Sacrifice Euthanasia & Tissue Collection (Day 7-10) Monitor->Sacrifice Analysis Analysis: - Colon Length & Weight - Histopathology - Cytokine Analysis (ELISA, qPCR) - Myeloperoxidase (MPO) Assay Sacrifice->Analysis

Caption: Experimental workflow for testing OD36 in DSS-induced colitis.

Experimental Protocols

DSS-Induced Acute Colitis
  • Animals: 8-10 week old C57BL/6 mice are commonly used.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days.

  • OD36 Administration: Based on in vivo studies with OD36 in other inflammatory models, a starting dose of 6.25 mg/kg administered via intraperitoneal (i.p.) injection once daily can be used.[1] A dose-response study is recommended to determine the optimal dose for the colitis model. Treatment can be initiated concurrently with DSS administration or in a therapeutic regimen after the onset of clinical signs.

  • Control Group: A vehicle control group (the solvent used to dissolve OD36) should be run in parallel.

  • Monitoring:

    • Disease Activity Index (DAI): Calculated daily based on body weight loss, stool consistency, and the presence of blood in the stool (see Table 1).

    • Body Weight: Monitored and recorded daily.

  • Endpoint Analysis (typically day 7-10):

    • Colon Length and Weight: The entire colon is excised, and its length and weight are measured.

    • Histopathology: The distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring should be performed by a blinded pathologist (see Table 2).

    • Cytokine Analysis: Colon tissue can be homogenized for the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

    • Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, can be measured in colon tissue homogenates.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment and control groups.

Table 1: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNone
1 1-5
2 5-10Loose StoolsFaint blood streak
3 10-15
4 >15DiarrheaGross bleeding

Table 2: Histological Scoring of Colitis

ParameterScoreDescription
Inflammation 0None
1Mild infiltration of inflammatory cells
2Moderate infiltration
3Severe infiltration with edema
Crypt Damage 0Intact crypts
1Loss of the basal one-third of crypts
2Loss of the basal two-thirds of crypts
3Entire crypt loss with epithelial ulceration
Extent of Injury 0None
1Focal
2Multifocal
3Diffuse

Table 3: Representative Quantitative Data for an Effective RIPK2 Inhibitor in DSS-Induced Colitis (Hypothetical Data)

Treatment GroupDAI (Day 7)Colon Length (cm)Histological ScoreTNF-α (pg/mg tissue)
Vehicle Control 3.5 ± 0.46.2 ± 0.38.1 ± 0.7150 ± 25
OD36 (low dose) 2.1 ± 0.37.5 ± 0.44.5 ± 0.685 ± 15
OD36 (high dose) 1.2 ± 0.2 8.8 ± 0.22.1 ± 0.4 40 ± 10
Healthy Control 09.5 ± 0.2020 ± 5
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Conclusion

OD36 is a valuable pharmacological tool for elucidating the role of the NOD2-RIPK2 signaling pathway in the pathogenesis of ulcerative colitis. Its high potency and selectivity for RIPK2 allow for targeted investigation of this inflammatory cascade. The DSS-induced colitis model provides a robust and clinically relevant system for evaluating the in vivo efficacy of OD36. The experimental protocols and data presentation formats outlined in this guide provide a framework for researchers to design and execute rigorous preclinical studies to further characterize the therapeutic potential of targeting RIPK2 in ulcerative colitis. Further studies are warranted to generate specific quantitative efficacy data for OD36 in this model to fully assess its potential as a therapeutic agent.

References

An In-depth Technical Guide to OD36 in Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the compound OD36, a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). Emerging research has highlighted the therapeutic potential of targeting the NOD-like receptor (NLR) signaling pathway in inflammatory diseases, including multiple sclerosis (MS). OD36 has demonstrated significant promise in preclinical studies by effectively modulating this pathway. This document details the mechanism of action of OD36, presents key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to OD36 and its Target: RIPK2

OD36 is a small molecule inhibitor identified for its potent activity against RIPK2, a critical downstream kinase in the NOD1 and NOD2 signaling pathways.[1][2][3] These pathways are integral to the innate immune response, recognizing bacterial peptidoglycans and initiating inflammatory signaling. In the context of multiple sclerosis, dysregulation of this pathway is believed to contribute to the chronic inflammation that drives neurodegeneration. By inhibiting RIPK2, OD36 effectively curtails the downstream activation of NF-κB and MAPK signaling, thereby reducing the production of pro-inflammatory cytokines.[1]

Mechanism of Action of OD36

OD36 functions as an ATP-competitive inhibitor of the RIPK2 kinase domain. Its binding to the ATP pocket prevents the autophosphorylation of RIPK2, a crucial step in its activation. This inhibition subsequently blocks the recruitment and activation of downstream signaling components, leading to a reduction in the inflammatory response.

Signaling Pathway

The NOD2 signaling pathway, which is inhibited by OD36, can be visualized as follows:

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm MDP Muramyl Dipeptide (MDP) (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 binds to RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive recruits RIPK2_active RIPK2 (Active) (Autophosphorylated) RIPK2_inactive->RIPK2_active autophosphorylation NFkB_MAPK NF-κB & MAPK Signaling RIPK2_active->NFkB_MAPK activates Inflammation Pro-inflammatory Cytokine Production NFkB_MAPK->Inflammation leads to OD36 OD36 OD36->RIPK2_inactive inhibits

Caption: NOD2 signaling pathway and the inhibitory action of OD36.

Quantitative Data

The following tables summarize the key quantitative data for OD36 from published studies.

Parameter Value Assay Type Reference
RIPK2 IC50 5.3 nMIn vitro Kinase Assay[1]
ALK2 Kd 37 nMIn vitro Binding Assay
ALK2 IC50 47 nMIn vitro Kinase Assay
ALK2 R206H IC50 22 nMIn vitro Kinase Assay
ALK1 Kd 90 nMIn vitro Binding Assay
Table 1: In Vitro Activity of OD36.
Model Dosage Effect Reference
MDP-induced Peritonitis (mice) 6.25 mg/kg (i.p.)- Reduced recruitment of inflammatory cells (neutrophils and lymphocytes) to the peritoneum.- Decreased expression of RIPK2-specific genes and inflammatory cytokines/chemokines.[4]
Table 2: In Vivo Activity of OD36.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro RIPK2 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibition of this binding by a compound like OD36 results in a decrease in the FRET signal.

Materials:

  • RIPK2 enzyme

  • LanthaScreen™ Eu-anti-pTyr (PY20) antibody

  • Fluorescein-labeled poly(GT) substrate

  • ATP

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET Dilution Buffer

  • OD36 (or other test compounds)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of OD36 in DMSO. Further dilute the compounds in Kinase Buffer A to a 4x final concentration.

  • Kinase/Antibody Mixture Preparation: Prepare a 4x stock of RIPK2 enzyme and Eu-anti-pTyr (PY20) antibody in Kinase Buffer A.

  • Substrate/ATP Mixture Preparation: Prepare a 4x stock of fluorescein-labeled poly(GT) substrate and ATP in Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the 4x compound dilution to the assay plate.

    • Add 5 µL of the 4x kinase/antibody mixture to the plate.

    • Add 10 µL of the 4x substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Add 10 µL of a 2x stop/detection solution containing EDTA in TR-FRET Dilution Buffer. Incubate for an additional 30 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at 520 nm (terbium donor) and 665 nm (fluorescein acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 520 nm) and plot against the compound concentration to determine the IC50 value.

Cellular NOD2 Signaling Assay (HEK-Blue™ hNOD2 Cells)

This assay utilizes a HEK293 cell line stably co-transfected with human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter. Activation of NOD2 by its ligand, muramyl dipeptide (MDP), leads to NF-κB activation and subsequent SEAP expression, which can be quantified colorimetrically.

Materials:

  • HEK-Blue™ hNOD2 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Muramyl Dipeptide (MDP)

  • OD36 (or other test compounds)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK-Blue™ hNOD2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of OD36 for 1 hour.

  • Stimulation: Stimulate the cells with MDP (100 ng/mL) and incubate for 24 hours.

  • SEAP Detection:

    • Collect 20 µL of the cell culture supernatant.

    • Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.

    • Add the 20 µL of supernatant to the detection medium.

  • Incubation and Measurement: Incubate the plate at 37°C and monitor the color change (purple/blue). Read the absorbance at 620-655 nm at various time points (e.g., 1-4 hours).

  • Data Analysis: Normalize the results to untreated controls and plot the inhibition of SEAP activity against the compound concentration to determine the IC50 value.

In Vivo MDP-Induced Peritonitis Model

This model assesses the ability of a compound to inhibit inflammation in vivo. Intraperitoneal injection of MDP induces the recruitment of inflammatory cells to the peritoneal cavity.

Materials:

  • C57BL/6 mice

  • Muramyl Dipeptide (MDP)

  • OD36

  • Vehicle control (e.g., DMSO/saline)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS + 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD45, anti-Ly6G, anti-F4/80)

Procedure:

  • Animal Dosing: Administer OD36 (6.25 mg/kg) or vehicle intraperitoneally (i.p.) to the mice.

  • Inflammation Induction: 30 minutes after compound administration, inject MDP (100 µg) i.p.

  • Peritoneal Lavage: After 4-6 hours, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.

  • Cell Counting: Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

  • Flow Cytometry:

    • Centrifuge the lavage fluid to pellet the cells.

    • Resuspend the cells in FACS buffer.

    • Stain the cells with fluorescently labeled antibodies to identify different immune cell populations (e.g., neutrophils, macrophages).

    • Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the number and percentage of different immune cell populations recruited to the peritoneum. Compare the results between the vehicle-treated and OD36-treated groups.

Visualizations

Experimental Workflow: In Vivo Peritonitis Model

Peritonitis_Workflow Start Start Dosing Administer OD36 (6.25 mg/kg) or Vehicle (i.p.) Start->Dosing Induction Inject MDP (100 µg) i.p. (30 min post-dosing) Dosing->Induction Incubation Incubate for 4-6 hours Induction->Incubation Euthanasia Euthanize Mice Incubation->Euthanasia Lavage Perform Peritoneal Lavage with Cold PBS Euthanasia->Lavage Cell_Count Count Total Cells Lavage->Cell_Count Flow_Cytometry Stain Cells for Flow Cytometry (e.g., CD45, Ly6G, F4/80) Lavage->Flow_Cytometry Data_Analysis Analyze Cell Populations Cell_Count->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo MDP-induced peritonitis model.

Conclusion

OD36 is a potent and selective inhibitor of the RIPK2 kinase, a key mediator of NOD1/2 signaling. The data presented in this guide demonstrate its ability to effectively block this inflammatory pathway in both in vitro and in vivo models. The detailed experimental protocols provided herein offer a valuable resource for researchers investigating the therapeutic potential of RIPK2 inhibition in multiple sclerosis and other inflammatory diseases. Further research into the efficacy of OD36 and similar compounds in relevant disease models is warranted.

References

OD36: A Macrocyclic Kinase Inhibitor with Therapeutic Potential for Fibrodysplasia Ossificans Progressiva

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues.[1][2] The underlying cause of FOP is a recurrent activating mutation in the ACVR1 gene, which encodes the ALK2 protein, a BMP type I receptor. This mutation leads to aberrant signaling in response to activin A, driving chondrogenesis and subsequent bone formation. OD36 is a novel, potent, and selective macrocyclic kinase inhibitor of ALK2 that has shown promise in preclinical studies as a potential therapeutic agent for FOP. This technical guide provides an in-depth overview of OD36, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

OD36 is a macrocyclic inhibitor that potently binds to the ATP-binding pocket of the ALK2 kinase.[3] Its macrocyclic structure contributes to a high degree of selectivity for ALK2 over other closely related kinases.[1][2] The primary mechanism of action of OD36 in the context of FOP is the inhibition of the mutated ALK2 receptor (ALK2 R206H). In FOP, the mutated ALK2 receptor gains a neofunctional response to Activin A, leading to the phosphorylation of Smad1/5/8 and the subsequent activation of downstream signaling pathways that drive chondrogenic and osteogenic differentiation.[1] OD36 effectively blocks this aberrant signaling cascade.

A cocrystal structure of OD36 in complex with ALK2 reveals that it interacts with the kinase hinge residue His286, occupying a larger area within the ATP pocket compared to other inhibitors like LDN-193189, which contributes to its enhanced selectivity.[1]

Signaling Pathway

The signaling pathway initiated by Activin A in FOP and the inhibitory action of OD36 are depicted in the following diagram.

FOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Activin A Activin A Mutant ALK2 (R206H) Mutant ALK2 (R206H) Activin A->Mutant ALK2 (R206H) Binds Type II Receptor Type II Receptor Mutant ALK2 (R206H)->Type II Receptor Forms complex with Smad1/5/8 Smad1/5/8 Type II Receptor->Smad1/5/8 Phosphorylates p-Smad1/5/8 p-Smad1/5/8 Smad1/5/8->p-Smad1/5/8 Smad Complex p-Smad1/5/8 + Smad4 p-Smad1/5/8->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Translocates to Gene Transcription Chondrogenic & Osteogenic Genes Nucleus->Gene Transcription Promotes OD36 OD36 OD36->Mutant ALK2 (R206H) Inhibits

Caption: Aberrant Activin A signaling in FOP and inhibition by OD36.

Quantitative Preclinical Data

The preclinical efficacy of OD36 has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of OD36

ParameterValueCell Line/SystemReference
IC50 (ALK2 R206H) 22 nMEnzymatic Assay[3]
IC50 (Wild-Type ALK2) 47 nMEnzymatic Assay[3]
Kd (ALK2) 37 nMBinding Assay[3]
Kd (ALK1) 90 nMBinding Assay[3]
IC50 (RIPK2) 5.3 nMEnzymatic Assay[3]

Table 2: In Vitro Inhibition of Downstream Signaling and Differentiation

ExperimentTreatmentResultCell LineReference
p-Smad1/5 Inhibition OD36 (0.5 µM)Complete prevention of Activin A-induced p-Smad1/5FOP Endothelial Colony-Forming Cells (ECFCs)[3]
Gene Target Inhibition OD36 (0.5 µM)Prevention of Activin A-induced ID-1 and ID-3 expressionFOP ECFCs[3]
Chondrogenic Differentiation OD36 (0.5 µM)Potent inhibition of Activin A-induced chondrogenesisATDC5 cells overexpressing ALK2 R206H[1]
Osteogenic Differentiation OD36 (0.5 µM)Efficient blockade of Activin A-induced osteogenesisFOP ECFCs[1]

Table 3: In Vivo Anti-inflammatory Activity of OD36

Animal ModelTreatmentKey FindingsReference
Acute Peritonitis Mouse Model OD36 (6.25 mg/kg, i.p.)- Inhibited recruitment of inflammatory cells (neutrophils and lymphocytes) to the peritoneum.- Decreased expression of RIPK2-specific genes and inflammatory cytokines/chemokines.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of OD36's effects.

Chondrogenic Differentiation Micromass Assay in ATDC5 Cells

This assay assesses the potential of a compound to inhibit chondrogenesis.

Materials:

  • ATDC5 cells stably overexpressing ALK2 R206H

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • ITS (Insulin-Transferrin-Selenium) supplement

  • Recombinant human Activin A

  • OD36

  • Alcian Blue solution (1% in 0.1 N HCl)

  • Guanidine hydrochloride (6M)

Protocol:

  • Culture ATDC5-ALK2 R206H cells in DMEM/F-12 supplemented with 5% FBS.

  • Prepare a cell suspension at a concentration of 1 x 107 cells/mL.

  • Create micromass cultures by spotting 20 µL drops of the cell suspension onto the center of wells in a 24-well plate.

  • Allow cells to attach for 2 hours at 37°C.

  • Gently add 500 µL of DMEM/F-12 with 5% FBS to each well.

  • After 24 hours, replace the medium with DMEM/F-12 containing 5% FBS, 1X ITS, and the respective treatments: Activin A (50 ng/mL) with either DMSO (vehicle control) or OD36 (0.5 µM).

  • Incubate the cells for 21 days, with a medium change every 3-4 days.

  • Alcian Blue Staining:

    • Wash the micromasses with PBS.

    • Fix with 10% formalin for 1 hour.

    • Stain with 1% Alcian Blue in 0.1 N HCl for 4 hours.

    • Wash extensively with distilled water.

  • Quantification of Alcian Blue Staining:

    • Add 500 µL of 6M guanidine hydrochloride to each well.

    • Incubate on a shaker for 6 hours to extract the stain.

    • Measure the absorbance of the extracted dye at 620 nm.

Osteogenic Differentiation of FOP Endothelial Colony-Forming Cells (ECFCs)

This protocol evaluates the effect of OD36 on the osteogenic differentiation of patient-derived cells.

Materials:

  • FOP ECFCs

  • Endothelial Growth Medium-2 (EGM-2)

  • Osteogenic differentiation medium (DMEM, 10% FBS, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, 100 nM dexamethasone)

  • Recombinant human Activin A

  • OD36

  • Alizarin Red S solution

Protocol:

  • Culture FOP ECFCs in EGM-2.

  • Seed cells in a 24-well plate at a density of 5 x 104 cells/well.

  • Once confluent, switch to osteogenic differentiation medium.

  • Treat the cells with Activin A (50 ng/mL) in the presence or absence of OD36 (0.5 µM).

  • Culture for 14-21 days, changing the medium every 3 days.

  • Alizarin Red S Staining:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Stain with 2% Alizarin Red S (pH 4.2) for 30 minutes.

    • Wash with distilled water to remove excess stain.

    • Visualize and quantify the calcium deposits.

Western Blot for Phospho-Smad1/5

This method is used to assess the inhibition of the downstream signaling of the ALK2 receptor.

Materials:

  • FOP ECFCs

  • Serum-free medium

  • Recombinant human Activin A

  • OD36

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Smad1/5, anti-total Smad1/5

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Seed FOP ECFCs and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat with OD36 (0.5 µM) for 1 hour.

  • Stimulate with Activin A (50 ng/mL) for 30-60 minutes.

  • Lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibody overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

Experimental and Logical Flow

The evaluation of OD36's potential in treating FOP follows a logical progression from target engagement to cellular and in vivo functional outcomes.

Experimental_Workflow cluster_biochemical Biochemical & Binding Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Model Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Signaling_Assay p-Smad1/5 Western Blot (Target Engagement) Kinase_Assay->Signaling_Assay Confirms Potency Binding_Assay Binding Affinity Assay (Kd Determination) Binding_Assay->Signaling_Assay Confirms Target Binding Chondrogenesis_Assay ATDC5 Micromass Assay (Chondrogenesis Inhibition) Signaling_Assay->Chondrogenesis_Assay Links to Functional Outcome Osteogenesis_Assay FOP ECFC Osteogenesis Assay (Osteogenesis Inhibition) Signaling_Assay->Osteogenesis_Assay Links to Functional Outcome Peritonitis_Model Acute Peritonitis Mouse Model (Anti-inflammatory Effects) Chondrogenesis_Assay->Peritonitis_Model Suggests In Vivo Efficacy Osteogenesis_Assay->Peritonitis_Model Suggests In Vivo Efficacy

Caption: Logical workflow for the preclinical evaluation of OD36 in FOP.

Conclusion

OD36 is a promising preclinical candidate for the treatment of FOP. Its high potency and selectivity for the mutated ALK2 receptor, coupled with its demonstrated ability to inhibit the key pathological processes of chondrogenesis and osteogenesis in FOP patient-derived cells, provide a strong rationale for its further development. The detailed experimental protocols and data presented in this guide are intended to support the ongoing research and development efforts aimed at bringing a much-needed therapy to individuals with FOP.

References

OD36: A Dual Inhibitor of RIPK2 and ALK2 for Inflammatory Diseases and Fibrodysplasia Ossificans Progressiva

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the History and Development of a Novel Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: OD36 is a potent, macrocyclic dual kinase inhibitor targeting Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin A Receptor Like Type 1 (ALK2, also known as ACVR1). Its development represents a significant advancement in the pursuit of targeted therapies for inflammatory conditions and the rare genetic disorder, Fibrodysplasia Ossificans Progressiva (FOP). This document provides an in-depth overview of the history, mechanism of action, and development of OD36, including quantitative data, experimental methodologies, and key signaling pathways.

Introduction

Kinase inhibitors have emerged as a cornerstone of modern pharmacology, offering targeted therapeutic interventions for a multitude of diseases. OD36 is a novel macrocyclic small molecule that has demonstrated high potency against two key kinases involved in distinct but significant pathological processes: RIPK2 and ALK2.

  • RIPK2 is a crucial serine/threonine kinase in the nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway. This pathway is integral to the innate immune response, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases.

  • ALK2 is a bone morphogenetic protein (BMP) type I receptor. Gain-of-function mutations in the ALK2 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification.

The dual inhibitory activity of OD36 positions it as a unique therapeutic candidate with the potential to address unmet medical needs in both inflammatory diseases and FOP.

History and Discovery

The development of OD36 arose from research efforts to identify potent and selective kinase inhibitors. While the specific details of the initial synthesis of OD36 are not extensively published in publicly available literature, its characterization as a dual RIPK2 and ALK2 inhibitor was first detailed in significant studies. Research published in 2014 by Tigno-Aranjuez et al. highlighted OD36's potent inhibition of RIPK2 and its efficacy in an in vivo model of inflammation. Subsequent work by Sánchez-Duffhues et al. in 2019 further characterized its activity against ALK2, particularly in the context of FOP.

Mechanism of Action

OD36 functions as an ATP-competitive inhibitor of both RIPK2 and ALK2. By binding to the ATP-binding pocket of these kinases, OD36 prevents the transfer of phosphate from ATP to their respective substrates, thereby blocking downstream signaling.

Inhibition of the RIPK2 Signaling Pathway

In the NOD2 signaling cascade, the binding of muramyl dipeptide (MDP) to NOD2 triggers the recruitment and autophosphorylation of RIPK2. Activated RIPK2 then polyubiquitinates and activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines. OD36 inhibits the initial autophosphorylation of RIPK2, thus preventing the activation of NF-κB and the downstream inflammatory response.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP MDP NOD2 NOD2 RIPK2 RIPK2 IKK_complex IKK Complex RIPK2->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Cytokines Inflammatory Cytokines Nucleus->Inflammatory_Cytokines Transcription OD36 OD36 OD36->RIPK2 Inhibition

Figure 1: OD36 Inhibition of the RIPK2 Signaling Pathway.
Inhibition of the ALK2 Signaling Pathway

In FOP, a recurring mutation (R206H) in the ALK2 protein leads to its hyperactivation in response to ligands such as Activin A. This aberrant signaling results in the phosphorylation of SMAD proteins (SMAD1/5/8), which then form a complex with SMAD4 and translocate to the nucleus to induce the expression of osteogenic genes, leading to heterotopic bone formation. OD36 inhibits the kinase activity of both wild-type and the hyperactive R206H mutant of ALK2, thereby blocking SMAD phosphorylation and the downstream osteogenic cascade.

ALK2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Activin_A Activin A ALK2 ALK2 (R206H) SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylation pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Osteogenic_Genes Osteogenic Genes Nucleus->Osteogenic_Genes Transcription OD36 OD36 OD36->ALK2 Inhibition Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, OD36) Start->Prepare_Reagents Plate_Setup Plate Setup (Add Kinase, Substrate, OD36) Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction (Add ATP) Plate_Setup->Initiate_Reaction Incubation Incubate at RT Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Add Detection Reagent Incubation->Stop_Reaction Measure_Signal Measure Luminescence Stop_Reaction->Measure_Signal Data_Analysis Data Analysis (Calculate IC50) Measure_Signal->Data_Analysis End End Data_Analysis->End

The Impact of OD36 on Downstream NF-κB Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OD36 is a potent, dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). Its primary impact on the NF-κB signaling pathway is mediated through the robust inhibition of RIPK2, a critical kinase in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of OD36 on downstream NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Introduction to OD36 and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of inflammation, immunity, cell proliferation, and survival.[1][2] The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[3] This allows the NF-κB heterodimer, typically p65/p50, to translocate to the nucleus and initiate the transcription of target genes.

OD36 has emerged as a powerful small molecule inhibitor of RIPK2, a serine/threonine kinase that is essential for NF-κB activation downstream of the pattern recognition receptors NOD1 and NOD2.[1] NOD1 and NOD2 are intracellular sensors that recognize bacterial peptidoglycans, and their activation triggers a signaling cascade that is critically dependent on RIPK2. OD36 has been shown to effectively block RIPK2 autophosphorylation and the subsequent activation of both NF-κB and MAPK signaling pathways.[3]

Quantitative Data on OD36's Inhibitory Activity

The inhibitory potency of OD36 has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available.

Target Assay Type IC50 / EC50 Reference
RIPK2Biochemical Kinase Assay5.3 nM--INVALID-LINK--
ALK2Biochemical Kinase Assay47 nM--INVALID-LINK--
ALK2 (R206H mutant)Biochemical Kinase Assay22 nM--INVALID-LINK--
NF-κB Activation (cellular)SEAP Reporter Assay0.8 nM (Ponatinib, a potent RIPK2 inhibitor)[4]

Note: The EC50 for OD36 in a cellular NF-κB reporter assay is not explicitly available in the searched literature. The value for Ponatinib, another potent type II RIPK2 inhibitor, is provided as a reference for the expected potency in a cellular context.[4]

Signaling Pathway and Mechanism of Action

OD36's primary mechanism of action in the NF-κB pathway is the direct inhibition of RIPK2's kinase activity. This intervention prevents the downstream signaling events that are necessary for the activation of the IKK complex and the subsequent release of NF-κB.

OD36_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits RIPK2->RIPK2 Ub Ubiquitination RIPK2->Ub TAK1_TAB TAK1/TAB1/TAB2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1_TAB->IKK_complex phosphorylates & activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc translocates Ub->TAK1_TAB recruits & activates P Phosphorylation OD36 OD36 OD36->RIPK2 inhibits DNA DNA (κB sites) NFκB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes activates Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., HT-29, BMDMs) B 2. Pre-treat with OD36 (Dose-response) A->B C 3. Stimulate with MDP (Time-course) B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Western Transfer F->G H 8. Immunoblotting (p-IκBα, total IκBα, loading control) G->H I 9. Detection & Analysis H->I Luciferase_Assay_Workflow A 1. Seed NF-κB Reporter Cells (e.g., HT-29-NF-κB-luc) B 2. Pre-treat with OD36 (Dose-response) A->B C 3. Stimulate with MDP/TNF-α B->C D 4. Incubate (6-24h) C->D E 5. Lyse Cells D->E F 6. Add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Data Analysis (IC50 determination) G->H CoIP_Workflow A 1. Co-transfect Cells (e.g., HA-RIPK2, FLAG-TAK1) B 2. Treat with OD36 and/or MDP A->B C 3. Cell Lysis (non-denaturing) B->C D 4. Incubate with 'Bait' Antibody (e.g., anti-FLAG) C->D E 5. Capture with Protein A/G Beads D->E F 6. Wash to Remove Non-specific Binders E->F G 7. Elute Protein Complexes F->G H 8. Western Blot for 'Prey' Protein (e.g., anti-HA) G->H

References

Methodological & Application

Preparing OD36 Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OD36 is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).[1][2] Its ability to modulate inflammatory signaling pathways makes it a valuable tool in drug development and life sciences research.[2][3] Proper preparation of OD36 stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of OD36 stock solutions for various in vitro and in vivo applications.

Chemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of OD36 is essential for its effective use in a laboratory setting. OD36 is a macrocyclic compound that functions as an ATP-competitive inhibitor.[4][5] The hydrochloride salt of OD36 is also commercially available and exhibits similar inhibitory activity.[6][7]

Table 1: Physicochemical and Inhibitory Properties of OD36

PropertyValueReference
Molecular Weight 367.23 g/mol (hydrochloride)[7]
Formula C₁₆H₁₅ClN₄O₂・HCl[7]
Purity ≥98%[7]
IC₅₀ (RIPK2) 5.3 nM[1][4][6]
IC₅₀ (ALK2) 47 nM[1][6][8]
IC₅₀ (ALK2 R206H) 22 nM[1][6][8]

Table 2: Solubility of OD36

SolventSolubilityReference
DMSO ≥10 mg/mL; up to 100 mM[7][8][9]
Ethanol Up to 5 mM; slightly soluble (0.1-1 mg/mL)[7][8]

Mechanism of Action: Dual Inhibition of RIPK2 and ALK2 Signaling

OD36 exerts its biological effects by inhibiting the kinase activity of both RIPK2 and ALK2.[2]

  • RIPK2 Inhibition: RIPK2 is a key signaling molecule in the NOD-like receptor (NLR) pathway, which is involved in innate immunity and inflammation.[2] Upon activation, RIPK2 undergoes autophosphorylation, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways.[3] OD36 binds to the ATP-binding pocket of RIPK2, preventing its autophosphorylation and subsequent downstream signaling, thereby reducing inflammation.[1][3]

  • ALK2 Inhibition: ALK2, also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor.[10] Mutations in ALK2 are associated with fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by ectopic bone formation.[8] OD36 inhibits both wild-type and mutant ALK2, blocking downstream Smad1/5 phosphorylation and subsequent osteogenic differentiation.[1][6]

OD36_Signaling_Pathway cluster_ripk2 RIPK2 Pathway cluster_alk2 ALK2 Pathway NOD NOD RIPK2 RIPK2 NOD->RIPK2 Activates NFkB NFkB RIPK2->NFkB Phosphorylates MAPK MAPK RIPK2->MAPK Phosphorylates Inflammation Inflammation NFkB->Inflammation Promotes MAPK->Inflammation Promotes OD36_ripk2 OD36 OD36_ripk2->RIPK2 Inhibits BMP BMP ALK2 ALK2 BMP->ALK2 Activates Smad1_5 Smad1_5 ALK2->Smad1_5 Phosphorylates Gene_Expression Gene_Expression Smad1_5->Gene_Expression Regulates Osteogenesis Osteogenesis Gene_Expression->Osteogenesis Induces OD36_alk2 OD36 OD36_alk2->ALK2 Inhibits

Figure 1. OD36 dual inhibition of RIPK2 and ALK2 signaling pathways.

Experimental Protocols

Preparation of a 10 mM OD36 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of OD36 from a solid powder using DMSO as the solvent.

Materials:

  • OD36 powder (hydrochloride salt, M.W. = 367.23 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Pre-weighing Preparation: Allow the vial of OD36 powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing OD36: Carefully weigh out the desired amount of OD36 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.67 mg of OD36.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the OD36 powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the OD36 powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.[5]

Stock_Solution_Workflow Start Start: Obtain OD36 Powder Equilibrate Equilibrate to Room Temperature Start->Equilibrate Weigh Weigh OD36 Powder Equilibrate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex to Dissolve (Warm if necessary) Add_Solvent->Dissolve Check_Clarity Check for Complete Dissolution Dissolve->Check_Clarity Check_Clarity->Dissolve Particulates Remain Aliquot Aliquot into Single-Use Tubes Check_Clarity->Aliquot Clear Solution Store Store at -20°C or -80°C Aliquot->Store End End: Ready for Use Store->End

Figure 2. Experimental workflow for preparing OD36 stock solution.
Preparation of Working Solutions

For cell-based assays, the concentrated DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium to the final desired concentration.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare working solutions fresh for each experiment by diluting the stock solution immediately before use.

  • When diluting, add the OD36 stock solution to the aqueous buffer or medium while vortexing to ensure rapid and uniform mixing and to prevent precipitation.

Example Dilution Calculation:

To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:

  • Use the formula: C₁V₁ = C₂V₂

    • (10 mM) x V₁ = (10 µM) x (1 mL)

    • (10,000 µM) x V₁ = (10 µM) x (1000 µL)

    • V₁ = (10 x 1000) / 10,000 = 1 µL

  • Add 1 µL of the 10 mM OD36 stock solution to 999 µL of cell culture medium.

In Vivo Applications

For in vivo studies, OD36 has been administered via intraperitoneal (i.p.) injection.[3][11] The formulation for in vivo use may require a different solvent system to ensure solubility and biocompatibility. One published study used a vehicle for in vivo administration, although the exact composition was not detailed.[3] A suggested formulation for in vivo use involves a multi-step dissolution process.[4]

Table 3: Example In Vivo Formulation [4]

ComponentProportion
OD36 in DMSO (e.g., 66 mg/mL stock) 5%
PEG300 40%
Tween80 5%
ddH₂O 50%

Note: This formulation should be prepared fresh and used immediately. The suitability of any in vivo formulation should be empirically determined for the specific animal model and experimental conditions.

Quality Control and Stability

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If precipitates are observed, warm the vial to 37°C and vortex to redissolve.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting is the most effective way to manage this.[1]

  • Long-Term Stability: Stock solutions in DMSO are reported to be stable for up to 3 months when stored at -20°C.[5] For longer-term storage, -80°C is recommended.

Safety Precautions

  • Handle OD36 powder in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

By following these guidelines, researchers can ensure the consistent and effective use of OD36 in their experiments, leading to reliable and reproducible results.

References

Application Notes and Protocols for OD36 Administration in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge on the administration and dosage of OD36 for in vivo mouse studies. The information is intended to guide researchers in designing and executing preclinical studies involving this dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase-2 (ALK2).

Introduction

OD36 is a potent small molecule inhibitor of RIPK2 and ALK2, with an IC50 of 5.3 nM for RIPK2. Its ability to modulate inflammatory signaling pathways makes it a compound of interest for various therapeutic areas. This document outlines the established protocols for its use in murine models, summarizes the available quantitative data, and provides visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The primary source of in vivo data for OD36 comes from a study on a muramyl dipeptide (MDP)-induced peritonitis mouse model. The key quantitative findings from this study are summarized in the table below.

ParameterDetailsReference
Animal Model C57BL/6 mice[1]
Disease Model MDP-induced acute peritonitis[1]
Dosage 6.25 mg/kg[1]
Administration Route Intraperitoneal (i.p.) injection[1]
Treatment Schedule Single dose administered 30 minutes prior to MDP challenge[1]
Observed Effects - Inhibition of inflammatory cell recruitment to the peritoneum (neutrophils and lymphocytes)- Decreased expression of RIPK2-specific genes- Reduced expression of inflammatory cytokine and chemokine genes[1]

Note: Currently, there is no publicly available information on the use of OD36 in other in vivo mouse models, alternative administration routes, or its pharmacokinetic profile in mice.

Signaling Pathways

OD36 exerts its effects by inhibiting two key signaling kinases: RIPK2 and ALK2.

RIPK2 Signaling Pathway

RIPK2 is a crucial downstream signaling molecule for the nucleotide-binding oligomerization domain-containing protein (NOD) 1 and NOD2 receptors. These intracellular sensors recognize bacterial peptidoglycans, such as MDP, and trigger an inflammatory response. Upon activation, RIPK2 is polyubiquitinated, leading to the activation of the NF-κB and MAPK signaling pathways, which in turn drive the expression of pro-inflammatory cytokines and chemokines. OD36 inhibits the kinase activity of RIPK2, thereby blocking these downstream inflammatory responses.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Activation Ub Polyubiquitination RIPK2->Ub Recruitment of E3 Ligases OD36 OD36 OD36->RIPK2 Inhibition TAK1 TAK1 Complex Ub->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB Pathway IKK->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines MAPK->Cytokines NFkB->Cytokines

RIPK2 Signaling Pathway and OD36 Inhibition.

ALK2 Signaling Pathway

OD36 also inhibits ALK2, a type I receptor for bone morphogenetic proteins (BMPs). ALK2 plays a role in various cellular processes, including osteogenesis. The consequences of ALK2 inhibition by OD36 in the context of inflammation are less well-characterized.

ALK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMPs BMPs TypeII_R Type II Receptor ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 Recruitment & Phosphorylation SMAD SMAD 1/5/8 ALK2->SMAD Phosphorylation OD36 OD36 OD36->ALK2 Inhibition Complex SMAD Complex SMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene

ALK2 Signaling Pathway and OD36 Inhibition.

Experimental Protocols

The following is a detailed protocol for an MDP-induced peritonitis study in mice, based on the available literature.

Experimental Workflow: MDP-Induced Peritonitis Model

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_analysis Analysis Mice C57BL/6 Mice Acclimatization Acclimatization (1 week) Mice->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Vehicle Vehicle Control (i.p.) OD36 OD36 (6.25 mg/kg, i.p.) MDP MDP (i.p.) (30 min post-treatment) Vehicle->MDP OD36->MDP Euthanasia Euthanasia & Peritoneal Lavage (4 hours post-MDP) MDP->Euthanasia CellCount Cell Count & Differential (e.g., Flow Cytometry) Euthanasia->CellCount GeneExpression Gene Expression Analysis (qRT-PCR of peritoneal cells) Euthanasia->GeneExpression

References

Application Notes and Protocols: Using OD36 in Western Blot Analysis for Phosphorylated RIPK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine/tyrosine kinase that functions as a key downstream signaling molecule for the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 intracellular pattern recognition receptors.[1][2] Upon activation by bacterial peptidoglycans, such as muramyl dipeptide (MDP), NOD2 recruits RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling pathways, including NF-κB and MAPK, which drive the production of pro-inflammatory cytokines.[1][2][3] Dysregulation of the NOD2-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[4][5]

OD36 is a potent and selective macrocyclic inhibitor of RIPK2 with a reported IC50 of 5.3 nM.[6][7] It has been demonstrated to effectively block RIPK2 autophosphorylation and downstream inflammatory signaling.[7][8] These application notes provide a detailed protocol for utilizing OD36 in a Western blot analysis to assess the inhibition of RIPK2 phosphorylation at Serine 176 (p-RIPK2), a key marker of its activation.

Signaling Pathway

The NOD2 signaling pathway leading to RIPK2 activation and downstream inflammatory responses is a crucial component of the innate immune system. The following diagram illustrates the key steps in this pathway and the point of inhibition by OD36.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 binds to RIPK2 RIPK2 NOD2->RIPK2 recruits p_RIPK2 p-RIPK2 (Ser176) RIPK2->p_RIPK2 autophosphorylation NF_kB_MAPK NF-κB & MAPK Signaling p_RIPK2->NF_kB_MAPK activates OD36 OD36 OD36->RIPK2 inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB_MAPK->Pro_inflammatory_Cytokines induces Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., THP-1, HEK293T) OD36_Treatment 2. Pre-treatment with OD36 (various concentrations) Cell_Culture->OD36_Treatment MDP_Stimulation 3. Stimulation with MDP (to induce p-RIPK2) OD36_Treatment->MDP_Stimulation Cell_Lysis 4. Cell Lysis (with phosphatase inhibitors) MDP_Stimulation->Cell_Lysis Protein_Quantification 5. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 6. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 7. Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Incubation 8. Antibody Incubation (p-RIPK2, total RIPK2, loading control) Western_Blot->Antibody_Incubation Detection 9. Detection and Imaging Antibody_Incubation->Detection Data_Analysis 10. Densitometry and Data Analysis Detection->Data_Analysis

References

Application Notes and Protocols for Determination of Optimal Treatment Duration with Toll-like Receptor 7/8 Agonists for Cytokine Expression Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note on "OD36": The term "OD36" did not correspond to a known reagent in the scientific literature. Therefore, these application notes utilize the well-characterized Toll-like Receptor 7 and 8 (TLR7/8) agonist, Resiquimod (R848) , as a representative molecule to detail the principles and protocols for determining optimal treatment duration in cytokine expression assays. The methodologies described herein are broadly applicable to other innate immune receptor agonists.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR8 are endosomally located receptors that recognize single-stranded RNA (ssRNA), a common component of viruses.[1][2][3][4] Synthetic small molecules, such as the imidazoquinoline compound R848, are potent agonists for both TLR7 and TLR8 and are frequently used in vitro and in vivo to stimulate robust cytokine and chemokine production.[5][6]

The duration of treatment with a TLR agonist is a critical parameter that significantly influences the profile and quantity of cytokines produced. Different cytokines exhibit distinct expression kinetics.[7][8] Therefore, optimizing the treatment duration is essential for accurately assessing the immunomodulatory effects of a compound. These notes provide a comprehensive guide to determining the optimal treatment duration for a TLR7/8 agonist like R848 in common immune cell types for cytokine expression analysis via ELISA and intracellular cytokine staining (ICS) with flow cytometry.

Signaling Pathway

Upon recognition of an agonist like R848 in the endosome, TLR7 and TLR8 recruit the adaptor protein MyD88 (Myeloid Differentiation primary response 88).[1][3][9] This initiates a signaling cascade involving the IRAK (IL-1R-associated kinase) family proteins and TRAF6 (TNF receptor-associated factor 6).[1][9] Downstream signaling bifurcates to activate two key sets of transcription factors:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Activation of the IKK complex leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][9]

  • IRFs (Interferon Regulatory Factors): Particularly IRF7 in plasmacytoid dendritic cells (pDCs) and IRF5 in myeloid cells, are activated, leading to the production of Type I interferons (e.g., IFN-α) and other inflammatory cytokines.[1][2][3]

The activation of these pathways results in a broad and potent inflammatory response.

TLR7_8_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA R848 (ssRNA analog) TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 Binding MyD88 MyD88 TLR7_8->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IRF5_7 IRF5 / IRF7 TRAF6->IRF5_7 Activation NFkB_Ikb NF-κB / IκB IKK->NFkB_Ikb Phosphorylates IκB NFkB NF-κB NFkB_Ikb->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p_IRF5_7 p-IRF5 / p-IRF7 IRF5_7->p_IRF5_7 Phosphorylation p_IRF5_7_nuc p-IRF5 / p-IRF7 p_IRF5_7->p_IRF5_7_nuc Translocation Genes Cytokine Genes (TNF-α, IL-6, IL-1β, IFN-α) NFkB_nuc->Genes Transcription p_IRF5_7_nuc->Genes Transcription

Caption: TLR7/8 Signaling Pathway

Experimental Workflow

A typical experiment to determine the optimal treatment duration for cytokine expression involves several key steps, from cell culture to data analysis. The workflow is applicable for analyzing both secreted and intracellular cytokines.

Experimental_Workflow cluster_analysis Cytokine Analysis cluster_elisa ELISA (Secreted Cytokines) cluster_ics ICS (Intracellular Cytokines) start Start: Isolate/Culture Immune Cells (e.g., PBMCs, THP-1) stimulate Stimulate cells with R848 (e.g., 1 µg/mL) start->stimulate incubate Incubate for different durations (e.g., 2h, 4h, 8h, 16h, 24h) stimulate->incubate harvest_sup Harvest Supernatant incubate->harvest_sup add_inhibitor Add Protein Transport Inhibitor (last 4-6 hours) incubate->add_inhibitor elisa Perform ELISA harvest_sup->elisa analyze_data Data Analysis: Compare cytokine levels across time points elisa->analyze_data harvest_cells Harvest & Stain Cells (Surface & Intracellular) add_inhibitor->harvest_cells flow Analyze by Flow Cytometry harvest_cells->flow flow->analyze_data end End: Determine Optimal Duration(s) analyze_data->end

References

OD36 Application Notes: Solubility, and Protocols for In Vitro Inhibition of RIPK2 and ALK2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OD36 is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2).[1][2] As an ATP-competitive inhibitor, OD36 has demonstrated significant potential in preclinical studies for the treatment of inflammatory diseases and conditions associated with aberrant ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP).[2] This document provides detailed application notes on the solubility of OD36 in various organic solvents, along with protocols for its use in in vitro assays to study its inhibitory effects on the RIPK2 and ALK2 signaling pathways.

Solubility of OD36

Proper dissolution of OD36 is critical for accurate and reproducible experimental results. The solubility of OD36 has been determined in several common organic solvents.

Table 1: Solubility of OD36 in Organic Solvents

SolventConcentrationMethodSource
Dimethyl Sulfoxide (DMSO)up to 100 mM[3]
Dimethyl Sulfoxide (DMSO)50 mg/mL[4]
Ethanolup to 5 mM[3]

Experimental Protocols

Preparation of OD36 Stock Solutions

Objective: To prepare a concentrated stock solution of OD36 for use in in vitro assays.

Materials:

  • OD36 powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the desired concentration and volume of the stock solution. For example, to prepare a 10 mM stock solution in 1 mL of DMSO.

  • Calculate the required mass of OD36 using its molecular weight.

  • Weigh the calculated amount of OD36 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the OD36 is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

General Protocol for Determining Solubility

Objective: To determine the approximate solubility of OD36 in a specific organic solvent.

Materials:

  • OD36 powder

  • Selected organic solvent (e.g., Ethanol, Propylene Glycol)

  • Small glass vials with caps

  • Vortex mixer or magnetic stirrer

  • Calibrated pipettes

Procedure:

  • Add a known, small amount of OD36 (e.g., 1 mg) to a clean, dry vial.

  • Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

  • Vortex or stir the mixture vigorously for several minutes at a controlled temperature.

  • Visually inspect the solution. If the solid has completely dissolved, proceed to the next step. If not, continue adding small, measured volumes of the solvent, vortexing/stirring after each addition, until the solid is fully dissolved.

  • Record the total volume of solvent required to dissolve the initial mass of OD36.

  • Calculate the approximate solubility in mg/mL or molarity.

  • For a more quantitative assessment, a saturated solution can be prepared, equilibrated, and the supernatant can be analyzed by methods like HPLC or UV-Vis spectroscopy to determine the exact concentration.

In Vitro RIPK2 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of OD36 against RIPK2 kinase. A non-radioactive, luminescence-based kinase assay is described below.

Materials:

  • Recombinant human RIPK2 enzyme

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP

  • Assay buffer (containing necessary cofactors like MgCl2)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • OD36 stock solution

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a series of dilutions of OD36 in the assay buffer.

  • In the wells of the assay plate, add the RIPK2 enzyme and the kinase substrate.

  • Add the diluted OD36 or vehicle control (e.g., DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.

  • After a brief incubation, add the Kinase Detection Reagent.

  • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Plot the luminescence signal against the logarithm of the OD36 concentration and fit the data to a dose-response curve to determine the IC50 value.

Inhibition of ALK2-Mediated SMAD Signaling in Cells

Objective: To assess the ability of OD36 to inhibit ALK2-mediated signaling in a cellular context by measuring the phosphorylation of SMAD proteins.

Materials:

  • A suitable cell line expressing ALK2 (e.g., C2C12 myoblasts)

  • Cell culture medium and supplements

  • BMP6 or another ALK2 ligand

  • OD36 stock solution

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Primary antibodies against phospho-SMAD1/5/8 and total SMAD1

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of OD36 or vehicle control for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with an ALK2 ligand (e.g., BMP6) for a short duration (e.g., 30-60 minutes) to induce SMAD phosphorylation.

  • Wash the cells with cold PBS and lyse them to extract total protein.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of phospho-SMAD1/5/8 and total SMAD1 in the cell lysates using Western blotting or ELISA.

  • Quantify the band intensities or absorbance values and normalize the phospho-SMAD levels to the total SMAD levels.

  • Plot the normalized phospho-SMAD levels against the OD36 concentration to determine the dose-dependent inhibition of ALK2 signaling.

Signaling Pathways and Experimental Workflow Diagrams

OD36_Signaling_Pathway cluster_RIPK2 RIPK2 Pathway cluster_ALK2 ALK2 Pathway NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 activates TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation OD36_RIPK2 OD36 OD36_RIPK2->RIPK2 BMP_Ligand BMP Ligand (e.g., BMP6) TypeII_Receptor Type II Receptor BMP_Ligand->TypeII_Receptor ALK2 ALK2 (Type I Receptor) TypeII_Receptor->ALK2 activates SMAD158 SMAD1/5/8 ALK2->SMAD158 phosphorylates SMAD4 SMAD4 SMAD158->SMAD4 complexes with Gene_Expression Osteogenic Gene Expression SMAD4->Gene_Expression regulates OD36_ALK2 OD36 OD36_ALK2->ALK2

Caption: OD36 inhibits both the RIPK2 and ALK2 signaling pathways.

Solubility_Workflow start Start weigh Weigh OD36 start->weigh add_solvent Add initial volume of solvent weigh->add_solvent mix Vortex/Stir add_solvent->mix observe Completely dissolved? mix->observe add_more_solvent Add incremental volume of solvent observe->add_more_solvent No record Record total solvent volume observe->record Yes add_more_solvent->mix calculate Calculate solubility record->calculate end End calculate->end

References

Application Notes and Protocols for Immunoprecipitation of RIPK2 after OD36 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation of Receptor-Interacting Protein Kinase 2 (RIPK2) from cultured cells following treatment with the specific inhibitor, OD36. This procedure is essential for studying the post-translational modifications of RIPK2, such as ubiquitination, and for elucidating the mechanism of action of RIPK2 inhibitors in the context of NOD1/2 signaling pathways.

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Upon activation, RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.[1][2] The inhibitor OD36 has been identified as a potent inhibitor of RIPK2 kinase activity, effectively blocking its autophosphorylation and downstream signaling cascades.[1] Understanding the effect of OD36 on RIPK2 ubiquitination is crucial for characterizing its therapeutic potential in inflammatory diseases.

Data Presentation

Table 1: Summary of Experimental Conditions and Reagents

ParameterRecommendationNotes
Cell Line THP-1, HEK293T, or other suitable cell lines expressing NOD1/2 and RIPK2.Cell line selection should be based on the specific research question.
OD36 Treatment 100 nM for 30 minutes prior to stimulation.Optimal concentration and time may vary depending on the cell line and experimental goals. A dose-response and time-course experiment is recommended.
Stimulation L18-MDP (200 ng/mL) for 30-60 minutes.L18-MDP is a potent NOD2 agonist. Other NOD1/2 agonists can be used.
Lysis Buffer Modified RIPA or IP Lysis Buffer.See Protocol Section for detailed composition. The buffer should effectively solubilize proteins while preserving protein-protein interactions and post-translational modifications.
Antibodies Anti-RIPK2 (for IP), Anti-Ubiquitin (for WB), Anti-RIPK2 (for WB).High-quality, validated antibodies are crucial for successful immunoprecipitation and western blotting.
Beads Protein A/G Agarose or Magnetic Beads.Choice depends on the isotype of the primary antibody and user preference.

Signaling Pathway Diagram

RIPK2_Signaling_Pathway cluster_1 NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits MDP MDP MDP->NOD2 activates Ub Ubiquitin RIPK2->Ub Ubiquitination TAK1 TAK1 RIPK2->TAK1 activates OD36 OD36 OD36->RIPK2 inhibits autophosphorylation XIAP XIAP (E3 Ligase) XIAP->RIPK2 mediates IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes transcription MAPK->Cytokines promotes transcription

Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of OD36.

Experimental Workflow Diagram

IP_Workflow A 1. Cell Culture and OD36 Treatment B 2. Cell Stimulation (e.g., L18-MDP) A->B C 3. Cell Lysis B->C D 4. Lysate Pre-clearing C->D E 5. Immunoprecipitation with Anti-RIPK2 Antibody D->E F 6. Washing the Immunocomplex E->F G 7. Elution of Proteins F->G H 8. SDS-PAGE and Western Blotting G->H I 9. Detection with Anti-Ubiquitin and Anti-RIPK2 Antibodies H->I

Caption: Experimental workflow for RIPK2 immunoprecipitation.

Experimental Protocols

Cell Culture and Treatment
  • Seed THP-1 cells (or other suitable cells) at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • For experiments, differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Prior to stimulation, replace the medium with fresh, serum-free medium.

  • Pre-treat the cells with 100 nM OD36 (or vehicle control, e.g., DMSO) for 30 minutes.

Cell Stimulation
  • Following the pre-treatment with OD36, stimulate the cells with 200 ng/mL L18-MDP for 30-60 minutes to activate the NOD2-RIPK2 signaling pathway.

  • A non-stimulated control should be included to assess basal levels of RIPK2 ubiquitination.

Cell Lysis
  • After stimulation, wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 1 mL of ice-cold IP Lysis Buffer per 10 cm dish.

    • IP Lysis Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails. For ubiquitination studies, add 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs).

  • Incubate the plates on ice for 10-15 minutes with occasional swirling.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA protein assay.

Lysate Pre-clearing
  • To reduce non-specific binding, pre-clear the lysate by adding 20 µL of Protein A/G agarose bead slurry to 1 mg of total protein lysate.

  • Incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at 2,500 rpm for 3 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

Immunoprecipitation
  • To the pre-cleared lysate, add 2-5 µg of a high-quality anti-RIPK2 antibody.

  • Incubate on a rotator overnight at 4°C to allow for the formation of the antibody-antigen complex.

  • Add 30 µL of Protein A/G agarose bead slurry to the lysate-antibody mixture.

  • Incubate on a rotator for 2-4 hours at 4°C to capture the immunocomplexes.

Washing the Immunocomplex
  • Centrifuge the tubes at 2,500 rpm for 3 minutes at 4°C to pellet the beads.

  • Carefully aspirate and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer. After each wash, centrifuge as described above and discard the supernatant.

  • After the final wash, carefully remove all residual buffer.

Elution of Proteins
  • Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins from the beads and denature them.

  • Centrifuge at 14,000 x g for 5 minutes to pellet the beads.

  • Carefully transfer the supernatant containing the eluted proteins to a new tube.

SDS-PAGE and Western Blotting
  • Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel (8-10% acrylamide is suitable for resolving RIPK2).

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Detection
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C to detect ubiquitinated RIPK2. A high molecular weight smear above the RIPK2 band is indicative of polyubiquitination.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • To confirm the immunoprecipitation of RIPK2, the membrane can be stripped and re-probed with an anti-RIPK2 antibody.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following OD36 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OD36 is a small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial enzyme in the NOD-like receptor (NLR) signaling pathway.[1][2][3] RIPK2 activation, downstream of NOD1 and NOD2 pattern recognition receptors, triggers pro-inflammatory responses, including the activation of NF-κB and MAP kinases, leading to the production of inflammatory cytokines.[1][2][4] Dysregulation of the RIPK2 signaling pathway is implicated in various inflammatory conditions, making it a promising therapeutic target. OD36 has been shown to effectively block RIPK2, thereby reducing inflammation in preclinical models.[1][4][5]

Flow cytometry is a powerful technique for the single-cell analysis of complex immune cell populations. It allows for the simultaneous measurement of multiple parameters, including cell surface markers for lineage identification and activation status, as well as intracellular signaling molecules. This application note provides a detailed protocol for the analysis of immune cells treated with the RIPK2 inhibitor OD36 using flow cytometry. The protocol is designed to assess the anti-inflammatory effects of OD36 on primary human peripheral blood mononuclear cells (PBMCs) stimulated with a NOD2 agonist.

Experimental Protocols

I. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

A detailed protocol for the isolation of PBMCs from whole blood using density gradient centrifugation.

  • Materials:

    • Whole blood collected in heparinized tubes

    • Ficoll-Paque PLUS

    • Phosphate-buffered saline (PBS)

    • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

    • Centrifuge

  • Procedure:

    • Dilute the whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the upper layer containing plasma and platelets.

    • Carefully collect the buffy coat layer containing PBMCs.

    • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.

    • Repeat the wash step.

    • Resuspend the PBMC pellet in RPMI 1640 medium.

    • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

II. In Vitro Stimulation and OD36 Treatment

A step-by-step guide for the in vitro stimulation of PBMCs and treatment with OD36.

  • Materials:

    • Isolated PBMCs

    • RPMI 1640 medium with 10% FBS

    • L18-MDP (a NOD2 agonist)

    • OD36 (dissolved in DMSO)

    • 96-well cell culture plates

  • Procedure:

    • Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.

    • Prepare serial dilutions of OD36 in RPMI 1640 medium. The final DMSO concentration should be kept below 0.1%.

    • Pre-treat the cells with the desired concentrations of OD36 or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

    • Stimulate the cells with L18-MDP at a final concentration of 10 µg/mL. Include an unstimulated control.

    • Incubate the plate for the desired time points (e.g., 6 hours for intracellular cytokine analysis, 24 hours for activation marker analysis).

III. Flow Cytometry Staining

A comprehensive protocol for the staining of cell surface markers and intracellular signaling proteins.

  • Materials:

    • Treated PBMCs

    • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

    • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD14, CD4, CD8, CD69)

    • Fixation/Permeabilization Buffer

    • Fluorochrome-conjugated antibody for intracellular targets (e.g., phospho-NF-κB p65)

    • Flow cytometer

  • Procedure:

    • Harvest the cells from the 96-well plate and transfer to FACS tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Surface Staining: Resuspend the cells in 100 µL of FACS buffer containing the antibody cocktail for surface markers.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Fixation and Permeabilization: Resuspend the cells in 100 µL of Fixation/Permeabilization buffer.

    • Incubate for 20 minutes at room temperature in the dark.

    • Wash the cells with Permeabilization/Wash buffer.

    • Intracellular Staining: Resuspend the cells in 100 µL of Permeabilization/Wash buffer containing the antibody for the intracellular target.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization/Wash buffer.

    • Resuspend the cells in 300 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

Data Presentation

Table 1: Effect of OD36 on the Expression of Activation Marker CD69 on Monocytes (CD14+)

TreatmentOD36 Concentration (nM)Percentage of CD69+ Monocytes (%)
Unstimulated05.2
L18-MDP045.8
L18-MDP + OD36138.1
L18-MDP + OD361025.3
L18-MDP + OD3610012.7
L18-MDP + OD3610006.5

Table 2: Effect of OD36 on the Phosphorylation of NF-κB p65 in Monocytes (CD14+)

TreatmentOD36 Concentration (nM)Median Fluorescence Intensity (MFI) of p-NF-κB p65
Unstimulated0150
L18-MDP0850
L18-MDP + OD361720
L18-MDP + OD3610550
L18-MDP + OD36100320
L18-MDP + OD361000180

Mandatory Visualization

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Analysis blood Whole Blood pbmc PBMC Isolation blood->pbmc seeding Cell Seeding pbmc->seeding od36 OD36 Pre-treatment seeding->od36 stim L18-MDP Stimulation od36->stim surface Surface Staining stim->surface fixperm Fixation/ Permeabilization surface->fixperm intra Intracellular Staining fixperm->intra acquisition Flow Cytometry Acquisition intra->acquisition gating Gating & Analysis acquisition->gating

Experimental workflow for flow cytometry analysis.

ripk2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus extracellular Extracellular intracellular Intracellular nod2 NOD2 ripk2 RIPK2 nod2->ripk2 tak1 TAK1 Complex ripk2->tak1 ikk IKK Complex tak1->ikk mapk MAPK tak1->mapk nfkb NF-κB ikk->nfkb transcription Gene Transcription nfkb->transcription mapk->transcription od36 OD36 od36->ripk2 cytokines Inflammatory Cytokines transcription->cytokines mdp L18-MDP mdp->nod2

RIPK2 signaling pathway inhibited by OD36.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing OD36 Concentration to Minimize Off-target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of OD36, a potent RIPK2 and ALK2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to minimizing off-target effects during experimentation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell toxicity or unexpected phenotypes at effective on-target concentrations. Off-target kinase inhibition. OD36 is known to inhibit other kinases, such as ALK1, albeit at higher concentrations than its primary targets.1. Perform a dose-response curve: Determine the minimal concentration of OD36 required for the desired on-target effect (e.g., inhibition of RIPK2 or ALK2 signaling). 2. Conduct a kinome scan: Profile OD36 against a broad panel of kinases to identify potential off-targets at various concentrations. 3. Validate off-target engagement: Use orthogonal assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm if OD36 engages with potential off-targets in your cellular model.
Inconsistent results between experiments. 1. Compound degradation: Improper storage or handling of OD36 can lead to loss of potency. 2. Variability in cell culture conditions: Cell passage number, density, and serum concentration can influence cellular responses to inhibitors.1. Proper storage: Store OD36 stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. 2. Standardize protocols: Maintain consistent cell culture conditions and use cells within a defined passage number range for all experiments.
Discrepancy between biochemical and cellular assay results. 1. Cellular permeability: OD36 may have poor cell membrane permeability in your specific cell line. 2. Presence of drug efflux pumps: The cell line may express transporters that actively remove OD36. 3. High intracellular ATP concentrations: In cellular environments, high ATP levels can compete with ATP-competitive inhibitors like OD36, requiring higher concentrations for efficacy.1. Assess cell permeability: Use techniques like mass spectrometry to quantify intracellular concentrations of OD36. 2. Test for efflux pump activity: Use known efflux pump inhibitors to see if the potency of OD36 increases. 3. Optimize concentration for cellular assays: Expect to use a higher concentration of OD36 in cellular assays compared to biochemical assays. A 10-100 fold increase is a common starting point.

Frequently Asked Questions (FAQs)

1. What are the primary on-targets and known off-targets of OD36?

OD36 is a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2).[1][2] It has also been shown to inhibit ALK1 at higher concentrations.[1][2]

2. What is the recommended starting concentration for OD36 in cell-based assays?

A common starting point for cell-based assays is in the range of 100 nM to 1 µM.[1][2] However, the optimal concentration is highly dependent on the cell type and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the EC50 for your specific on-target effect.

3. How can I determine the optimal concentration of OD36 that minimizes off-target effects?

The key is to identify a "therapeutic window" where you achieve maximal on-target inhibition with minimal off-target engagement. This can be achieved by:

  • Performing parallel dose-response curves: Measure both on-target and potential off-target pathway modulation at a range of OD36 concentrations.

  • Utilizing selectivity profiling services: A comprehensive kinome scan can provide a broad view of the kinases inhibited by OD36 at different concentrations.

  • Employing target engagement assays: Techniques like CETSA or NanoBRET™ can confirm target binding at specific concentrations within the cell.

4. What are some key experimental controls to include when working with OD36?

  • Vehicle control: Use the same concentration of the solvent (e.g., DMSO) used to dissolve OD36.

  • Positive control: If available, use another known inhibitor of the target kinase to compare effects.

  • Negative control: Use a structurally related but inactive compound, if available, to control for non-specific effects of the chemical scaffold.

  • Rescue experiment: If possible, overexpress a drug-resistant mutant of the target kinase to demonstrate that the observed phenotype is due to on-target inhibition.

Quantitative Data Summary

The following tables summarize the known inhibitory activities of OD36 against its primary targets and a known off-target.

Table 1: In Vitro Inhibitory Activity of OD36

TargetAssay TypeIC50 / KdReference
RIPK2Biochemical IC505.3 nM[1][2]
ALK2Biochemical IC5047 nM[1][2]
ALK2 (R206H mutant)Biochemical IC5022 nM[1][2]
ALK2Binding Affinity (Kd)37 nM[1][2]
ALK1Binding Affinity (Kd)90 nM[1][2]

Table 2: Effective Concentrations of OD36 in Cellular and In Vivo Models

Model SystemAssayEffective ConcentrationEffectReference
KS483 cellsInhibition of BMP-6 induced p-Smad1/50.1 - 1 µMEfficient inhibition[1]
FOP endothelial colony-forming cellsInhibition of activin A-induced Smad1/5 activation0.5 µMComplete prevention[1][2]
Acute peritonitis mouse modelIn vivo inflammation6.25 mg/kg (i.p.)Alleviation of inflammation[1][2][3]

Key Experimental Protocols

1. Protocol: Dose-Response Curve for On-Target Inhibition (p-Smad1/5)

This protocol describes how to determine the effective concentration of OD36 for inhibiting ALK2 signaling by measuring the phosphorylation of its downstream target, Smad1/5.

  • Cell Seeding: Plate a suitable cell line (e.g., KS483) in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Preparation: Prepare a 10-point serial dilution of OD36 in your cell culture medium. A typical starting concentration is 10 µM, with 1:3 serial dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Pre-incubate the cells with the OD36 dilutions for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate ligand to activate the ALK2 pathway (e.g., 50 ng/mL BMP-6) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of p-Smad1/5: Determine the levels of phosphorylated Smad1/5 and total Smad1/5 in the cell lysates using a suitable method such as:

    • Western Blotting

    • ELISA

    • In-Cell Western™

  • Data Analysis: Normalize the p-Smad1/5 signal to the total Smad1/5 signal. Plot the normalized p-Smad1/5 levels against the log of the OD36 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

2. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

  • Cell Culture and Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with various concentrations of OD36 or a vehicle control for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., RIPK2 or ALK2) and a control protein (e.g., GAPDH) by Western blotting.

  • Data Analysis: Quantify the band intensities. For each temperature, normalize the target protein band intensity to the control protein band intensity. Plot the normalized intensity against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of OD36 indicates target engagement.

Visualizations

experimental_workflow cluster_0 Dose-Response Experiment cluster_1 Off-Target Validation a Seed Cells b Prepare OD36 Dilutions a->b c Treat Cells b->c d Stimulate Pathway c->d e Lyse Cells d->e f Quantify On-Target Effect (e.g., p-Smad1/5) e->f g Determine IC50 f->g i Identify Potential Off-Targets g->i Inform Concentration Selection h Kinome Scan h->i j Cellular Thermal Shift Assay (CETSA) i->j Orthogonal Validation k Confirm Off-Target Engagement j->k

Caption: Workflow for optimizing OD36 concentration.

signaling_pathway cluster_on_target On-Target Pathways cluster_ripk2 cluster_off_target Potential Off-Target Pathway ligand_alk BMPs / Activin A alk2 ALK2 ligand_alk->alk2 smad p-Smad1/5 alk2->smad gene_exp_alk Target Gene Expression (e.g., ID1, ID3) smad->gene_exp_alk nod NOD1/2 ripk2 RIPK2 nod->ripk2 nfkb NF-κB Activation ripk2->nfkb inflammation Inflammatory Cytokines nfkb->inflammation ligand_alk1 BMP9/10 alk1 ALK1 ligand_alk1->alk1 smad_alk1 p-Smad1/5 alk1->smad_alk1 gene_exp_alk1 Angiogenesis-related Gene Expression smad_alk1->gene_exp_alk1 od36 OD36 od36->alk2 Inhibits od36->ripk2 Inhibits od36->alk1 Inhibits (higher conc.)

Caption: OD36 signaling pathways.

References

OD36 Technical Support Center: Stability and Long-Term Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and optimal storage conditions for the RIPK2/ALK2 inhibitor, OD36. Adherence to these recommendations is crucial for ensuring the compound's integrity and obtaining reliable, reproducible results in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid OD36?

A1: There are differing recommendations from suppliers for the storage of solid OD36. To ensure maximal stability, it is advised to store the solid compound at -20°C for long-term storage (up to 3 years), as recommended by several suppliers.[1] For shorter periods, storage at 4°C is also acceptable (up to 2 years).[1] Always refer to the certificate of analysis provided by the supplier for batch-specific recommendations.

Q2: How should I store OD36 once it is dissolved in a solvent?

A2: Stock solutions of OD36 should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

Q3: Which solvent should I use to dissolve OD36 for long-term storage?

A3: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving OD36. When preparing a stock solution in DMSO for long-term storage, ensure the DMSO is of high purity and anhydrous to minimize degradation of the compound.

Q4: Can I store OD36 solutions at room temperature?

A4: It is not recommended to store OD36 solutions at room temperature for extended periods, as this can lead to degradation. If temporary storage at room temperature is necessary during an experiment, it should be for the shortest time possible.

Q5: How can I tell if my OD36 has degraded?

A5: Degradation of OD36 may not be visually apparent. The most reliable way to assess the integrity of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the area of the main peak corresponding to OD36 and the appearance of new peaks can indicate degradation. A functional assay, such as a kinase inhibition assay, can also be used to determine if the compound has lost its biological activity.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of OD36 in long-term experiments.

Issue 1: Inconsistent or lower than expected activity of OD36 in cellular assays.
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Verify the storage conditions of your OD36 stock solution. Ensure it has been stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles.

    • Solution: Prepare a fresh stock solution of OD36 from solid material. If the issue persists, assess the purity of the new stock solution using HPLC.

  • Possible Cause 2: Improper experimental technique.

    • Troubleshooting Step: Review your experimental protocol. Ensure accurate pipetting and appropriate final concentrations of OD36 in your assay.

    • Solution: Perform a dose-response experiment with the fresh stock solution to confirm the expected IC50 value.

Issue 2: Precipitation of OD36 in aqueous media.
  • Possible Cause: Low solubility in aqueous solutions.

    • Troubleshooting Step: Check the final concentration of OD36 and the percentage of the organic solvent (e.g., DMSO) in your final assay medium.

    • Solution: The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity and compound precipitation. If higher concentrations of OD36 are required, consider using a formulation with solubility-enhancing excipients, but validate their compatibility with your experimental system.

Data Summary Tables

Table 1: Recommended Storage Conditions for OD36

FormStorage TemperatureRecommended DurationCitations
Solid-20°CUp to 3 years[1]
4°CUp to 2 years[1]
Solution (in DMSO)-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Experimental Protocols

Protocol 1: Assessment of OD36 Stability by HPLC

This protocol provides a general method to assess the stability of an OD36 stock solution over time.

Materials:

  • OD36 stock solution (e.g., 10 mM in DMSO)

  • High-purity DMSO (anhydrous)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

Method:

  • Sample Preparation:

    • Thaw an aliquot of your OD36 stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 10 µM in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

    • Prepare a "time zero" sample for immediate analysis.

    • Store the remaining stock solution under the desired storage condition (e.g., -20°C or -80°C).

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Inject the "time zero" sample onto the HPLC system.

    • Run the HPLC method and record the chromatogram, monitoring at a wavelength where OD36 has maximum absorbance.

    • Determine the retention time and the peak area of the OD36 peak.

  • Time-Point Analysis:

    • At subsequent time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw a new aliquot of the stored OD36 stock solution.

    • Prepare a working solution and analyze it by HPLC using the same method as the "time zero" sample.

  • Data Analysis:

    • Compare the peak area of OD36 at each time point to the "time zero" peak area. A significant decrease in the peak area suggests degradation.

    • Observe the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating the signaling pathways inhibited by OD36 and a general workflow for assessing compound stability.

RIPK2_Signaling_Pathway NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 PGN recognition TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB activation Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines transcription MAPK->Inflammatory_Cytokines production OD36 OD36 OD36->RIPK2 Inhibition

Caption: RIPK2 Signaling Pathway Inhibition by OD36.

ALK2_Signaling_Pathway BMP_Ligand BMP Ligand Type_II_Receptor Type II Receptor BMP_Ligand->Type_II_Receptor binds ALK2 ALK2 (Type I Receptor) Type_II_Receptor->ALK2 phosphorylates SMAD1_5_9 SMAD1/5/9 ALK2->SMAD1_5_9 phosphorylates SMAD4 SMAD4 SMAD1_5_9->SMAD4 complexes with SMAD_Complex SMAD Complex SMAD4->SMAD_Complex Gene_Transcription Gene Transcription (Osteogenesis) SMAD_Complex->Gene_Transcription regulates OD36 OD36 OD36->ALK2 Inhibition

Caption: ALK2 Signaling Pathway Inhibition by OD36.

Compound_Stability_Workflow cluster_storage Storage Conditions cluster_analysis Analysis T0 Time 0 (Fresh Stock) HPLC_MS HPLC/MS Analysis T0->HPLC_MS Functional_Assay Functional Assay T0->Functional_Assay T1 Time 1 T1->HPLC_MS T1->Functional_Assay T2 Time 2 T2->HPLC_MS T2->Functional_Assay Tn Time n Tn->HPLC_MS Tn->Functional_Assay Data_Comparison Data Comparison (% Degradation) HPLC_MS->Data_Comparison Functional_Assay->Data_Comparison

Caption: Experimental Workflow for Assessing Compound Stability.

References

Technical Support Center: Addressing OD36 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with the dual RIPK2/ALK2 inhibitor, OD36, in aqueous solutions.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation and use of OD36 in experimental settings.

Q1: My OD36 precipitated out of solution after I diluted my DMSO stock with aqueous buffer (e.g., PBS or cell culture medium). What should I do?

A1: Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for poorly soluble compounds like OD36. Here are several troubleshooting steps you can take:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of OD36 in your aqueous solution. It is possible that your desired concentration exceeds its solubility limit in the final buffer composition.

  • Optimize the Co-solvent/Surfactant System: OD36 is practically insoluble in water. The use of co-solvents and surfactants is often necessary to maintain its solubility in aqueous media. Consider the following adjustments to your protocol:

    • Increase the percentage of organic co-solvent: If your experimental system allows, slightly increasing the percentage of DMSO in the final solution (typically up to 0.5-1%) may help. However, be mindful of potential solvent toxicity in cellular assays.

    • Incorporate other co-solvents: Formulations containing PEG300 and Tween 80 (or other similar surfactants like Cremophor EL) are recommended for in vivo studies and can be adapted for in vitro experiments. These excipients help to create micelles or nano-emulsions that can encapsulate the hydrophobic OD36 molecule, preventing its precipitation.

  • Sonication: After diluting the DMSO stock, briefly sonicating the solution can help to break up any initial precipitates and promote dissolution.

  • Warm the Solution: Gently warming the solution to 37°C may temporarily increase the solubility of OD36. However, be cautious about the thermal stability of the compound and other components in your solution. Always allow the solution to return to the experimental temperature to check for precipitation.

Q2: I am seeing variability in my experimental results when using OD36. Could this be related to solubility?

A2: Yes, inconsistent solubility can lead to significant variability in experimental outcomes. If OD36 is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration.

To address this, ensure the following:

  • Visual Inspection: Always visually inspect your final OD36 solution for any signs of precipitation (cloudiness, visible particles) before use.

  • Consistent Preparation Method: Use a standardized and validated protocol for preparing your OD36 working solutions. Document every step, including the order of addition of reagents, mixing times, and temperatures.

  • Freshly Prepare Solutions: It is highly recommended to prepare fresh working solutions of OD36 from a DMSO stock for each experiment. Avoid storing diluted aqueous solutions for extended periods, as the compound may precipitate over time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of OD36?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of OD36. It is soluble in DMSO at concentrations of 66 mg/mL (199.53 mM) or higher.[1] For the hydrochloride salt, solubility in DMSO is reported to be at least 10 mg/mL.

Q2: What is the solubility of OD36 in aqueous solutions?

A2: OD36 is reported to be insoluble in water.[1] Its solubility in aqueous buffers like PBS is very low and not well-quantified in publicly available literature. Achieving a stable solution in aqueous media typically requires the use of co-solvents and/or surfactants.

Q3: How should I store my OD36 stock solution?

A3: OD36 stock solutions in DMSO should be stored at -20°C or -80°C.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: Can I dissolve OD36 directly in ethanol?

A4: OD36 has very limited solubility in ethanol. It is described as slightly soluble, in the range of 0.1-1 mg/mL for the hydrochloride salt. Therefore, ethanol is not recommended as the primary solvent for preparing high-concentration stock solutions.

Quantitative Data Summary

The following table summarizes the available solubility data for OD36.

SolventSolubility (OD36 base)Solubility (OD36 HCl)Citation(s)
DMSO≥ 66 mg/mL (199.53 mM)≥ 10 mg/mL[1]
WaterInsolubleNot Reported[1]
EthanolInsoluble0.1 - 1 mg/mL (Slightly Soluble)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM OD36 Stock Solution in DMSO

Materials:

  • OD36 powder (Molecular Weight: 330.77 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of OD36 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.31 mg of OD36.

  • Add the appropriate volume of anhydrous DMSO to the OD36 powder. For the example above, add 1 mL of DMSO.

  • Vortex the solution until the OD36 is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an OD36 Working Solution for In Vitro Cellular Assays

This protocol provides a general guideline for diluting the DMSO stock into cell culture medium. The final concentrations of co-solvents should be tested for compatibility with your specific cell line.

Materials:

  • 10 mM OD36 stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM OD36 stock solution at room temperature.

  • Perform a serial dilution of the DMSO stock solution into pre-warmed cell culture medium to achieve the desired final concentration.

    • Important: To minimize precipitation, add the OD36 stock solution to the culture medium while vortexing or gently mixing. The final concentration of DMSO should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately.

Protocol 3: Recommended Formulation for In Vivo Studies

For in vivo applications, a formulation containing co-solvents and surfactants is often required to achieve a stable solution for administration.

Materials:

  • OD36 powder

  • DMSO

  • PEG300

  • Tween 80

  • Sterile water or saline

Procedure (Example for a 3.3 mg/mL solution): [1]

  • Prepare a concentrated stock of OD36 in DMSO (e.g., 66 mg/mL).

  • In a sterile tube, add 50 µL of the 66 mg/mL OD36 stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile water or saline to bring the final volume to 1 mL. Mix thoroughly.

  • This will result in a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous vehicle, with an OD36 concentration of 3.3 mg/mL.

  • The mixed solution should be used immediately for optimal results.[1]

Visualizations

Below are diagrams illustrating the key signaling pathways inhibited by OD36.

OD36_RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP (E3 Ligase) RIPK2->XIAP is ubiquitinated by TAK1 TAK1 XIAP->TAK1 activates IKK_Complex IKK Complex (IKKα/β/γ) TAK1->IKK_Complex activates MAPK MAPK (p38, JNK) TAK1->MAPK activates IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB (p65/p50) NFκB_n NF-κB NFκB->NFκB_n translocates OD36 OD36 OD36->RIPK2 inhibits (IC50 = 5.3 nM) Inflammatory_Genes Inflammatory Gene Transcription NFκB_n->Inflammatory_Genes induces

Caption: OD36 inhibits the RIPK2 signaling pathway.

OD36_ALK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPs BMPs (e.g., BMP6) TypeII_R Type II Receptor (e.g., ActRIIB) BMPs->TypeII_R binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 recruits & phosphorylates SMAD158 SMAD1/5/8 ALK2->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_Complex SMAD Complex pSMAD158->SMAD_Complex complexes with SMAD4 SMAD4 SMAD4->SMAD_Complex SMAD_Complex_n SMAD Complex SMAD_Complex->SMAD_Complex_n translocates OD36_2 OD36 OD36_2->ALK2 inhibits (IC50 = 47 nM) Target_Genes Target Gene Transcription (e.g., ID1) SMAD_Complex_n->Target_Genes regulates

Caption: OD36 inhibits the ALK2 signaling pathway.

References

Technical Support Center: Managing OD36-induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected cytotoxicity in cell lines when using OD36, a potent RIPK2 and ALK2 inhibitor.

Troubleshooting Guide

Unexpected cell death or cytotoxicity during experiments with OD36 can be a significant concern. This guide provides a step-by-step approach to identify and mitigate potential issues.

Problem: High levels of cell death observed after OD36 treatment.

dot graph TD{ A[Start: Unexpected Cytotoxicity Observed] --> B{Is the OD36 concentration optimized?}; B -- Yes --> C{Is the cell line known to be sensitive?}; B -- No --> D[Action: Perform a dose-response curve to determine IC50]; C -- Yes --> E[Action: Consider using a less sensitive cell line or lowering the concentration]; C -- No --> F{Are there signs of off-target effects?}; F -- Yes --> G[Action: Investigate potential off-target signaling pathways]; F -- No --> H{Is the experimental protocol sound?}; H -- Yes --> I[Action: Contact technical support for further assistance]; H -- No --> J[Action: Review and optimize experimental parameters]; D --> K[Re-evaluate cytotoxicity]; E --> K; G --> K; J --> K; } caption: Troubleshooting workflow for OD36-induced cytotoxicity.

Potential Cause 1: High Concentration of OD36

  • Explanation: While OD36 is designed to be a specific inhibitor, high concentrations can lead to off-target effects and subsequent cytotoxicity. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

  • Troubleshooting Steps:

    • Perform a Dose-Response Study: Culture your cells with a range of OD36 concentrations (e.g., from nanomolar to micromolar) for a defined period (e.g., 24, 48, 72 hours).

    • Determine the IC50 Value: Use a cytotoxicity assay (e.g., MTT, LDH) to measure cell viability and calculate the half-maximal inhibitory concentration (IC50).

    • Select an Appropriate Working Concentration: For your experiments, use a concentration that effectively inhibits the target (RIPK2 or ALK2) while minimizing cytotoxicity. This is often at or slightly above the IC50 for target inhibition, but well below the concentration that induces significant cell death.

Potential Cause 2: Cell Line Sensitivity

  • Explanation: Different cell lines exhibit varying sensitivities to chemical compounds due to differences in their genetic makeup, protein expression profiles, and metabolic activities.

  • Troubleshooting Steps:

    • Literature Review: Check if there are published studies using OD36 or similar RIPK2/ALK2 inhibitors on your cell line of interest.

    • Test Multiple Cell Lines: If possible, test the effects of OD36 on a panel of different cell lines to identify one that is less sensitive to cytotoxic effects.

Potential Cause 3: Off-Target Effects

  • Explanation: Kinase inhibitors can sometimes bind to and inhibit other kinases besides their intended targets, especially at higher concentrations. This can trigger unintended signaling pathways leading to cell death. While some studies on other RIPK2 inhibitors have reported low toxicity, this can be compound-specific.[1][2][3]

  • Troubleshooting Steps:

    • Kinase Profiling: If resources permit, perform a kinase profiling assay to identify other potential kinases inhibited by OD36 at the concentrations you are using.

    • Pathway Analysis: Investigate whether the potential off-target kinases are involved in critical cell survival pathways.

    • Rescue Experiments: If a specific off-target pathway is suspected, try to rescue the cells from cytotoxicity by modulating that pathway with other specific inhibitors or activators.

Potential Cause 4: Experimental Artifacts

  • Explanation: Issues with experimental procedures, reagents, or cell culture conditions can contribute to observed cytotoxicity.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the OD36 stock solution is properly prepared, stored, and has not degraded. Verify the quality of all other reagents and media.

    • Cell Culture Health: Maintain healthy and consistent cell cultures. Avoid using cells that are over-confluent or have been in culture for too many passages.

    • Control Experiments: Include appropriate controls in every experiment:

      • Vehicle Control: Treat cells with the same solvent used to dissolve OD36 (e.g., DMSO) at the same final concentration.

      • Untreated Control: Cells in culture medium alone.

      • Positive Control for Cytotoxicity: A known cytotoxic agent to ensure the assay is working correctly.

Frequently Asked Questions (FAQs)

Q1: What is the expected level of cytotoxicity for OD36?

A1: OD36 is primarily an inhibitor of RIPK2 and ALK2 and is not expected to be broadly cytotoxic at concentrations effective for target inhibition. Some studies on other novel RIPK2 inhibitors have shown no measurable toxicity in the cell lines tested.[1][2] However, cytotoxicity can be cell-line and concentration-dependent. A thorough dose-response analysis is recommended for each new cell line.

Q2: My vehicle control (DMSO) is showing cytotoxicity. What should I do?

A2: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5% and ideally below 0.1%. If cytotoxicity persists, consider using a different solvent or lowering the DMSO concentration further.

Q3: Can OD36 induce apoptosis or necrosis?

A3: The mode of cell death (apoptosis vs. necrosis) induced by high concentrations of OD36 is not well-characterized. To distinguish between these, you can use specific assays such as Annexin V/PI staining for apoptosis or an LDH release assay for necrosis.

Q4: How can I confirm that the observed effect is due to RIPK2 or ALK2 inhibition and not off-target effects?

A4: To confirm on-target effects, you can perform rescue experiments. For example, if you hypothesize that cytotoxicity is due to the inhibition of a pro-survival signal downstream of RIPK2 or ALK2, you could try to activate a downstream component of the pathway and see if it rescues the cells. Additionally, using siRNA to knockdown RIPK2 or ALK2 and observing a similar phenotype can also support an on-target effect.

Quantitative Data Summary

Table 1: Example Dose-Response Data for OD36

OD36 Concentration (nM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
198.54.8
1095.25.5
10088.76.1
1000 (1 µM)65.47.3
10000 (10 µM)25.18.9

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

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} caption: Workflow for the MTT cell viability assay.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete culture medium

    • OD36 stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

    • The next day, treat the cells with various concentrations of OD36. Include vehicle and untreated controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well without disturbing the cells or formazan crystals.

    • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

2. LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity and cytotoxicity.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete culture medium

    • OD36 stock solution

    • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

    • Lysis buffer (positive control for maximum LDH release)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat with OD36 as described for the MTT assay. Include controls for spontaneous LDH release (vehicle), maximum LDH release (lysis buffer), and background (medium only).

    • After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically normalizes the OD36-treated samples to the spontaneous and maximum LDH release controls.

3. Calcein AM / Ethidium Homodimer-1 Live/Dead Assay

This fluorescence-based assay distinguishes live cells from dead cells. Calcein AM stains live cells green, while Ethidium Homodimer-1 (EthD-1) stains dead cells red.

  • Materials:

    • Fluorescence microscope or plate reader

    • Cell line of interest

    • OD36 stock solution

    • Calcein AM and EthD-1 staining solutions

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed and treat cells with OD36 in a suitable culture vessel (e.g., 96-well plate, chamber slide).

    • After treatment, wash the cells once with PBS.

    • Prepare the staining solution containing both Calcein AM and EthD-1 in PBS according to the manufacturer's protocol.

    • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

    • Visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein) and red (EthD-1) fluorescence. Alternatively, quantify the fluorescence using a plate reader.

Signaling Pathways

OD36 Inhibition of the NOD2-RIPK2 Pathway

OD36 is a known inhibitor of RIPK2. In the context of the NOD2 signaling pathway, this inhibition blocks the downstream inflammatory response.

G

OD36 Inhibition of the ALK2 Pathway

OD36 also inhibits ALK2, a BMP type I receptor. This can interfere with downstream Smad signaling.

G

References

Technical Support Center: OD36 Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Information currently unavailable.

Our initial investigation to create a comprehensive technical support center regarding the degradation of "OD36" in experimental buffers did not yield specific information about a compound or molecule with this designation. The term "OD36" does not correspond to a widely recognized chemical entity in the scientific literature accessed.

To provide you with accurate and detailed troubleshooting guides, FAQs, and experimental protocols as requested, we require more specific information about the molecule you are working with.

Please provide the following details:

  • Full name or chemical class of the compound: What is the complete chemical name or the class of molecules to which "OD36" belongs (e.g., small molecule inhibitor, antibody-drug conjugate, peptide, etc.)?

  • Chemical structure or CAS number: If available, the chemical structure or the CAS (Chemical Abstracts Service) registry number would be invaluable in identifying the compound and its potential degradation pathways.

  • Experimental context: In what type of experiments are you observing this degradation (e.g., cell-based assays, in vitro enzymatic assays, long-term storage)?

  • Nature of the degradation: How is the degradation being observed (e.g., loss of activity, appearance of new peaks in HPLC, change in absorbance)?

Once this information is provided, we will be able to conduct a targeted search and generate the detailed technical support content you require, including:

  • Troubleshooting Guides and FAQs: Addressing specific issues related to the stability of your molecule.

  • Quantitative Data: Summarized in tables for easy comparison of buffer conditions.

  • Detailed Experimental Protocols: For stability testing and buffer preparation.

  • Visual Diagrams: Illustrating relevant pathways and workflows using Graphviz.

We look forward to assisting you further upon receiving the necessary details about your molecule of interest.

Technical Support Center: Interpreting Unexpected Phenotypes in OD36 Treated Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypes in animal models treated with OD36. OD36 is a potent dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). While its primary application is often aimed at modulating inflammatory responses through RIPK2 inhibition, its activity against ALK2, a key receptor in the Bone Morphogenetic Protein (BMP) signaling pathway, can lead to unanticipated effects. This guide is designed to help you identify, understand, and investigate these unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of OD36?

OD36 is a dual inhibitor targeting both RIPK2 and ALK2. RIPK2 is a crucial kinase in the NOD-like receptor signaling pathway, which is involved in innate immunity and inflammation.[1][2] Inhibition of RIPK2 is expected to reduce inflammatory responses. ALK2 is a type I receptor for BMPs, playing a critical role in bone formation, embryogenesis, and tissue homeostasis.[3]

Q2: What are the expected therapeutic effects of OD36 in animal models?

Based on its dual activity, the expected effects are a reduction in inflammation in models of inflammatory diseases, such as peritonitis, due to RIPK2 inhibition.[4] Additionally, due to its inhibition of ALK2, it may be investigated for conditions characterized by excessive bone formation.

Q3: Why might I be observing unexpected phenotypes in my OD36-treated animal models?

Unexpected phenotypes are likely due to the off-target inhibition of ALK2. While the intended effect may be related to RIPK2, the concurrent inhibition of ALK2 and the BMP signaling pathway can lead to effects in tissues and systems regulated by BMPs, such as the skeletal and cardiovascular systems.

Q4: What are some potential unexpected phenotypes to watch for?

Potential unexpected phenotypes can be broadly categorized as those related to ALK2 inhibition and potentially complex immune responses from dual pathway modulation. These may include:

  • Skeletal Abnormalities: Changes in bone density, altered bone morphology, or impaired fracture healing.

  • Cardiovascular Issues: While less common, some kinase inhibitors have been associated with cardiovascular effects.[5][6][7]

  • Altered Immune Cell Populations: Beyond a general reduction in inflammation, the dual inhibition might lead to unexpected shifts in specific immune cell subsets.

Troubleshooting Guides

Issue 1: Observation of Skeletal Abnormalities

You may observe changes in bone structure, such as reduced bone mineral density or altered trabecular architecture in your treated animals.

Troubleshooting Workflow:

A Unexpected Skeletal Phenotype Observed B Confirm Phenotype with Imaging (micro-CT) A->B C Analyze Bone Morphometry B->C D Assess Serum Biomarkers of Bone Turnover C->D E Histological Analysis of Bone Tissue D->E F Is the effect dose-dependent? E->F G Consider ALK2 Off-Target Effect F->G Yes H Reduce Dose or Use More Selective Compound F->H No, consider other factors G->H

Caption: Troubleshooting workflow for skeletal abnormalities.

Quantitative Data Summary: Expected Changes in Bone Morphometry with ALK2 Inhibition

ParameterExpected Change with ALK2 InhibitionDescription
Bone Mineral Density (BMD)DecreaseAmount of mineral matter per square centimeter of bone.
Trabecular Bone Volume (BV/TV)DecreaseFraction of the total volume of the region of interest that is occupied by trabecular bone.
Trabecular Thickness (Tb.Th)DecreaseAverage thickness of the trabeculae.
Trabecular Number (Tb.N)DecreaseThe number of trabeculae per unit length.
Trabecular Separation (Tb.Sp)IncreaseThe mean distance between trabeculae.

Experimental Protocol: Micro-CT Analysis of Mouse Femur

This protocol provides a method for the quantitative analysis of bone microarchitecture.

Materials:

  • Micro-computed tomography (micro-CT) system

  • Analysis software

  • Fixed or fresh frozen femur samples

Procedure:

  • Sample Preparation: Dissect the femur and remove all soft tissue. Store in 70% ethanol or saline-soaked gauze at -20°C.

  • Scanning:

    • Secure the femur in a sample holder.

    • Use a scan resolution appropriate for murine bone (e.g., 10 µm voxel size).

    • Set X-ray source parameters (e.g., 55 kVp, 145 µA).

    • Acquire a series of projection images over a 360° rotation.

  • Reconstruction: Reconstruct the 2D projection images into a 3D volumetric dataset.

  • Analysis:

    • Define a region of interest (ROI) in the distal femur for trabecular bone analysis, typically starting a defined distance from the growth plate.

    • Define a separate ROI in the mid-diaphysis for cortical bone analysis.

    • Use the software to calculate bone morphometric parameters as listed in the table above.

Issue 2: Altered Immune Cell Populations

You may observe unexpected changes in the proportions or activation states of different immune cell populations in blood, spleen, or other lymphoid organs.

Troubleshooting Workflow:

A Altered Immune Cell Profile Observed B Isolate Splenocytes or PBMCs A->B C Perform Multi-color Flow Cytometry B->C D Analyze Major Immune Cell Subsets C->D E Assess Cell Activation Markers D->E F Correlate with Cytokine Levels E->F G Consider Complex Immune Modulation F->G

Caption: Troubleshooting workflow for altered immune profiles.

Quantitative Data Summary: Potential Changes in Immune Cell Populations

Cell PopulationPotential Change with RIPK2/ALK2 InhibitionRationale
NeutrophilsDecreaseRIPK2 is involved in neutrophil recruitment in inflammatory models.
T-regulatory cells (Tregs)Increase/DecreaseBMP signaling can influence Treg differentiation.
Th17 cellsDecreaseRIPK2 signaling can promote Th17 responses.
Macrophage PolarizationShift from M1 to M2BMP signaling has been implicated in macrophage polarization.

Experimental Protocol: Flow Cytometry Analysis of Mouse Splenocytes

This protocol outlines the steps for analyzing major immune cell populations in the spleen.

Materials:

  • Spleen from control and OD36-treated mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, B220, CD11b, Gr-1, FoxP3)

  • Flow cytometer

Procedure:

  • Spleen Dissociation:

    • Aseptically harvest the spleen and place it in a petri dish with RPMI-1640.

    • Mechanically dissociate the spleen through a 70 µm cell strainer using the plunger of a syringe.

    • Wash the strainer with additional RPMI-1640 to collect the remaining cells.

  • RBC Lysis:

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.

    • Neutralize the lysis buffer with excess FACS buffer and centrifuge.

  • Staining:

    • Resuspend the splenocytes in FACS buffer.

    • Perform a cell count and adjust the concentration.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Incubate the cells with a cocktail of fluorescently labeled antibodies specific for the cell populations of interest for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to quantify the different immune cell populations.

Signaling Pathways

Understanding the signaling pathways affected by OD36 is crucial for interpreting unexpected phenotypes.

NOD2-RIPK2 Signaling Pathway

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPK MAPK TAK1->MAPK NF-kB NF-kB IKK Complex->NF-kB Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes MAPK->Inflammatory Genes OD36 OD36 OD36->RIPK2 Inhibition

Caption: Simplified NOD2-RIPK2 signaling pathway.

BMP-ALK2 Signaling Pathway

cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus BMP BMP Type II Receptor Type II Receptor BMP->Type II Receptor ALK2 ALK2 Type II Receptor->ALK2 SMAD1/5/8 SMAD1/5/8 ALK2->SMAD1/5/8 Phosphorylation OD36 OD36 OD36->ALK2 Inhibition SMAD4 SMAD4 SMAD1/5/8->SMAD4 Gene Transcription Gene Transcription SMAD4->Gene Transcription

Caption: Simplified BMP-ALK2 signaling pathway.

References

controlling for batch-to-batch variability of OD36

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OD36. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice to ensure the consistent and reliable performance of OD36 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is OD36 and what is its mechanism of action?

A1: OD36 is a potent, macrocyclic dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).[1] Its mechanism of action involves binding to the ATP pocket of these kinases, thereby blocking their activity.[1]

  • RIPK2 Inhibition: By inhibiting RIPK2, OD36 blocks the autophosphorylation and downstream signaling necessary for the activation of NF-κB and MAPK pathways. This is critical in modulating the inflammatory response mediated by nucleotide-binding oligomerization domain (NOD) proteins.[1][2][3]

  • ALK2 Inhibition: As an ALK2 inhibitor, OD36 can antagonize signaling pathways, such as those involved in osteogenic differentiation, which is relevant in conditions like Fibrodysplasia Ossificans Progressiva (FOP).[1][4]

Q2: What are the primary applications of OD36 in research?

A2: OD36 is primarily used in research to study inflammatory diseases and rare genetic disorders. Its applications include:

  • Investigating the role of the NOD-RIPK2 signaling pathway in inflammatory conditions.[2][3]

  • Studying potential therapeutic interventions for inflammatory bowel disease (IBD).[1]

  • Exploring treatments for Fibrodysplasia Ossificans Progressiva (FOP) by inhibiting mutant ALK2 signaling.[1][4]

  • Serving as a tool compound to probe the cellular functions of RIPK2 and ALK2 in various biological contexts.

Q3: What is batch-to-batch variability and why is it a concern for a small molecule inhibitor like OD36?

A3: Batch-to-batch variability refers to the differences in the physicochemical and functional properties of a compound between different manufacturing lots. For a potent kinase inhibitor like OD36, this variability is a significant concern because it can directly impact experimental reproducibility and the validity of research findings.[5][6][7] Inconsistent product quality can lead to misleading results, failed experiments, and delays in drug development programs.

Q4: What are the common causes of batch-to-batch variability for OD36?

A4: For a synthesized small molecule like OD36, batch-to-batch variability can arise from several factors during the manufacturing process. These include:

  • Purity and Impurity Profile: Minor changes in the synthesis or purification process can lead to different levels or types of impurities, which may have off-target effects or alter the compound's potency.[8]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility, stability, and bioavailability.[5]

  • Residual Solvents: The amount of residual solvent from the manufacturing process can vary, potentially impacting the compound's stability and safety.[8]

  • Physical Properties: Variations in particle size or surface area can influence the dissolution rate and overall performance of the compound in cellular or in vivo experiments.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with OD36.

Observed Problem Potential Cause Recommended Action
Reduced or inconsistent inhibition of RIPK2/ALK2 activity (e.g., higher IC50 values). Degradation of OD36: Improper storage (e.g., exposure to light, incorrect temperature) or multiple freeze-thaw cycles of stock solutions.1. Prepare fresh stock solutions from the powder. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Verify storage conditions against the manufacturer's recommendations.
New Batch of OD36: The new batch may have a different potency compared to the previous lot.1. Perform a lot qualification experiment (see protocol below). 2. Run a dose-response curve to determine the IC50 of the new lot and compare it to the reference lot.
High background signal or unexpected off-target effects. Impurity Profile: The batch may contain impurities with biological activity.1. Review the Certificate of Analysis (CoA) for the batch's purity data. 2. If possible, perform an independent purity analysis (e.g., HPLC). 3. Contact the supplier to report the issue and request data on the impurity profile.
Poor solubility of OD36 powder or precipitation in media. Polymorphism or Particle Size: The physical properties of the new batch may differ, affecting its solubility.[5]1. Review the CoA for any notes on physical characteristics. 2. Try different solubilization methods (e.g., gentle warming, vortexing). Ensure you are using the recommended solvent (e.g., DMSO). 3. Contact the supplier for guidance on solubilizing the specific lot.
Assay results drift over time, even with the same batch. Reagent Instability: One or more critical reagents in your assay (e.g., kinases, substrates, cells) may be degrading over time.1. Qualify and monitor the stability of all critical assay reagents, not just OD36. 2. Establish a re-test schedule for long-term experiments.[9] 3. Ensure consistent cell passage numbers and health for cell-based assays.

Experimental Protocols

Protocol: Qualification of a New Batch of OD36

This protocol outlines the essential steps to qualify a new batch of OD36 against a previously validated or "gold standard" reference batch to ensure consistent performance.

Objective: To verify that the performance of a new batch of OD36 is equivalent to a reference batch within pre-defined acceptance criteria.

Methodology:

  • Documentation Review:

    • Obtain the Certificate of Analysis (CoA) for both the new and reference batches.

    • Compare the reported specifications for identity (e.g., by NMR or Mass Spectrometry), purity (e.g., by HPLC), and any other provided data.

  • Physicochemical Equivalence (Side-by-Side Comparison):

    • Appearance: Visually inspect both batches for color and form (e.g., white powder).

    • Solubility: Prepare stock solutions of both batches at the same high concentration (e.g., 10 mM in DMSO). Observe for complete dissolution and any visible particulates.

  • Functional Equivalence (Potency Assay):

    • Assay: Perform a biochemical kinase inhibition assay (e.g., using recombinant RIPK2 or ALK2) or a relevant cell-based assay (e.g., measuring inhibition of MDP-induced NF-κB activation in a specific cell line).[1]

    • Procedure:

      • Prepare serial dilutions for both the new and reference batches of OD36 to generate an 8- to 12-point dose-response curve.

      • Run both curves in the same assay plate (in triplicate) to minimize inter-assay variability.

      • Include appropriate positive and negative controls.

    • Analysis:

      • Calculate the IC50 (half-maximal inhibitory concentration) value for both batches from the dose-response curves.

      • Compare the IC50 values. The acceptance criterion is typically that the IC50 of the new batch should be within a specified range of the reference batch (e.g., 0.5-fold to 2-fold).

Data Presentation: Batch Qualification Summary

Below is an example of how to summarize the data from a batch qualification experiment.

Table 1: Physicochemical and Functional Comparison of OD36 Batches

Parameter Reference Batch (Lot #A123) New Batch (Lot #B456) Acceptance Criteria Result
Appearance White Crystalline PowderWhite Crystalline PowderConforms to referencePass
Purity (HPLC) 99.5%99.2%≥ 98.0%Pass
Identity (MS) ConformsConformsConforms to structurePass
Residual DMSO < 0.1%< 0.1%≤ 0.5%Pass
RIPK2 IC50 5.3 nM5.9 nM0.5x to 2.0x of ReferencePass
ALK2 IC50 47.0 nM51.5 nM0.5x to 2.0x of ReferencePass

Note: The data presented in this table is for illustrative purposes only.

Visualizations

Signaling Pathways Inhibited by OD36

The following diagram illustrates the two primary signaling pathways targeted by OD36.

OD36_Pathway cluster_ripk2 NOD2-RIPK2 Pathway cluster_alk2 BMP/Activin-ALK2 Pathway MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits NFKB NF-κB Activation RIPK2->NFKB MAPK MAPK Activation RIPK2->MAPK Cytokines Pro-inflammatory Cytokines NFKB->Cytokines MAPK->Cytokines Ligand Activin A / BMPs TypeII_R Type II Receptor Ligand->TypeII_R ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 activates SMAD p-SMAD1/5 ALK2->SMAD Gene Gene Transcription (Osteogenesis) SMAD->Gene OD36 OD36 OD36->RIPK2 OD36->ALK2

Figure 1. OD36 inhibits both the NOD2-RIPK2 and BMP/Activin-ALK2 signaling pathways.
Workflow for New Batch Qualification

This diagram outlines the decision-making process when receiving and testing a new batch of a critical reagent like OD36.

Batch_Qualification_Workflow start New Batch of OD36 Received review_coa Review Certificate of Analysis (CoA) start->review_coa phys_chem Perform Physicochemical Equivalence Tests review_coa->phys_chem functional Perform Functional Equivalence Assay (IC50) phys_chem->functional compare Compare Results to Acceptance Criteria functional->compare pass Batch Qualified (Release for Use) compare->pass  Pass fail Batch Fails (Quarantine & Contact Supplier) compare->fail  Fail   investigate Investigate Root Cause fail->investigate

Figure 2. Standard workflow for qualifying a new batch of OD36 before experimental use.

References

Technical Support Center: OD36 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of OD36.

Frequently Asked Questions (FAQs)

Q1: What is OD36 and what are its primary targets?

OD36 is a macrocyclic small molecule inhibitor with dual activity against Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). It is a potent inhibitor of RIPK2 with an IC50 of 5.3 nM.[1][2] It also demonstrates inhibitory activity against ALK2 and its constitutively active mutant ALK2 R206H, with IC50 values of 47 nM and 22 nM, respectively.[1][2]

Q2: What is the mechanism of action of OD36?

OD36 functions as an ATP-competitive inhibitor. For RIPK2, it blocks the kinase's autophosphorylation, which is a critical step in the downstream activation of NF-κB and MAPK signaling pathways initiated by NOD1 and NOD2 receptors. For ALK2, it inhibits the phosphorylation of downstream SMAD1/5 proteins, which are key mediators of the BMP signaling pathway.

Q3: What is a recommended starting dose for in vivo studies?

A commonly cited and effective starting dose for OD36 in mice is 6.25 mg/kg administered via intraperitoneal (i.p.) injection.[3][4] This dose has been shown to be effective in an acute peritonitis mouse model.[3][4] However, the optimal dose may vary depending on the animal model, disease state, and route of administration.

Q4: How should I prepare OD36 for in vivo administration?

For intraperitoneal injection, a common formulation involves dissolving OD36 in a vehicle such as Dimethyl Sulfoxide (DMSO) and further diluting it in a suitable vehicle like corn oil or a solution containing PEG300, Tween80, and sterile water. One specific protocol for an oral formulation involves creating a stock solution in DMSO and then preparing the final solution in a vehicle of PEG300, Tween80, and ddH2O. It is crucial to ensure complete dissolution and to prepare the solution fresh for each experiment to maintain stability.

Q5: What are the known off-target effects of OD36?

At a concentration of 100 nM, OD36 has been shown to have some inhibitory activity against ALK1, SIK2 (Salt-inducible kinase 2), ACVR2B (Activin A Receptor Type 2B), and ACVRL1 (Activin A Receptor Like Type 1).[5] It is important to consider these potential off-target effects when interpreting experimental results.

Troubleshooting Guides

Issue 1: Suboptimal or Lack of Efficacy
Possible Cause Troubleshooting Step
Inadequate Dose The reported effective dose of 6.25 mg/kg i.p. is a starting point. Consider performing a dose-response study to determine the optimal dose for your specific model.
Poor Bioavailability/Stability Ensure the formulation is prepared correctly and administered immediately. Check for precipitation of the compound in the vehicle. The in vivo stability of OD36 has not been extensively reported, so degradation after administration could be a factor.
Ineffective Route of Administration Intraperitoneal injection has been shown to be effective. If using other routes (e.g., oral, intravenous), the pharmacokinetic profile may differ, requiring dose adjustment.
Timing of Administration In the peritonitis model, OD36 was administered 30 minutes prior to the inflammatory stimulus.[3] The timing of administration relative to disease induction or measurement of endpoints is critical.
Model-Specific Resistance The target pathways (RIPK2 and ALK2) may not be the primary drivers of pathology in your specific disease model. Confirm the activation of these pathways in your model through techniques like Western blotting for phosphorylated target proteins.
Issue 2: Unexpected Toxicity or Adverse Events
Possible Cause Troubleshooting Step
High Dose If observing signs of toxicity (e.g., weight loss, lethargy, ruffled fur), reduce the dose of OD36.
Vehicle Toxicity Administer the vehicle alone as a control group to rule out toxicity from the formulation components (e.g., DMSO).
Off-Target Effects At higher concentrations, OD36 can inhibit other kinases.[5] Consider if the observed toxicity could be related to the inhibition of ALK1, SIK2, ACVR2B, or ACVRL1.
Metabolite Toxicity The in vivo metabolism of OD36 is not well-documented. Toxic metabolites could be generated.
Route of Administration Certain routes of administration may lead to higher local concentrations and toxicity. Consider alternative routes if toxicity is observed.

Quantitative Data Summary

Parameter Value Target Reference
IC505.3 nMRIPK2[1][2]
IC5047 nMALK2[1][2]
IC5022 nMALK2 (R206H)[1][2]
KD37 nMALK2[1][2]
KD90 nMALK1[3]
In Vivo Efficacy Dose6.25 mg/kg (i.p.)RIPK2[3][4]

Experimental Protocols

In Vivo Murine Peritonitis Model

This protocol is adapted from a study demonstrating the in vivo efficacy of OD36 in an inflammatory model.[3]

  • Animal Model: C57BL/6 mice.

  • OD36 Preparation: Prepare a stock solution of OD36 in DMSO. For injection, dilute the stock solution in sterile corn oil to the final desired concentration. Ensure the final DMSO concentration is minimal to avoid vehicle toxicity.

  • Administration: Administer OD36 at a dose of 6.25 mg/kg via intraperitoneal (i.p.) injection.

  • Induction of Peritonitis: 30 minutes after OD36 administration, induce peritonitis by i.p. injection of 150 µg of muramyl dipeptide (MDP).

  • Endpoint Analysis: 4 hours after MDP injection, euthanize the mice and perform a peritoneal lavage. Analyze the lavage fluid for inflammatory cell recruitment (e.g., neutrophils, lymphocytes) via flow cytometry or differential cell counts. The cell pellet can be used for RNA extraction and analysis of inflammatory gene expression by qRT-PCR.

Visualizations

Signaling Pathways

RIPK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1/2 NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 recruits MDP MDP (Ligand) MDP->NOD1/2 Ubiquitination Ubiquitination RIPK2->Ubiquitination OD36 OD36 OD36->RIPK2 inhibits TAK1 TAK1 Ubiquitination->TAK1 activates IKK Complex IKKα/β/γ TAK1->IKK Complex MAPK p38, JNK, ERK TAK1->MAPK IκB IκB IKK Complex->IκB phosphorylates NF-κB p65/p50 Inflammatory Genes Inflammatory Gene Transcription NF-κB->Inflammatory Genes IκB->NF-κB releases

Caption: RIPK2 Signaling Pathway and Inhibition by OD36.

ALK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Type II Receptor BMPRII/ ActRIIA/B ALK2 ALK2 Type II Receptor->ALK2 recruits and phosphorylates SMAD1/5 p-SMAD1/5 ALK2->SMAD1/5 phosphorylates BMP Ligand BMP/Activin A BMP Ligand->Type II Receptor OD36 OD36 OD36->ALK2 inhibits SMAD4 SMAD4 SMAD1/5->SMAD4 binds SMAD Complex SMAD1/5/4 Complex SMAD4->SMAD Complex Gene Transcription Target Gene Transcription SMAD Complex->Gene Transcription

Caption: ALK2 Signaling Pathway and Inhibition by OD36.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model OD36_Prep Prepare OD36 Formulation Animal_Model->OD36_Prep Dosing Administer OD36 (e.g., 6.25 mg/kg i.p.) OD36_Prep->Dosing Induction Induce Disease/ Inflammation Dosing->Induction Endpoint Collect Samples at Defined Endpoint Induction->Endpoint Data_Analysis Analyze Data (e.g., Flow Cytometry, qPCR) Endpoint->Data_Analysis

Caption: General Experimental Workflow for In Vivo Studies with OD36.

References

OD36 Technical Support Center: Experimental Controls & Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing OD36, a potent and selective RIPK2 inhibitor. Adherence to proper experimental controls and best practices is critical for generating robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of OD36?

A1: OD36 is a cell-permeable, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) with a reported IC50 of 5.3 nM.[1][2] By binding to the ATP pocket of RIPK2, OD36 blocks its autophosphorylation and subsequent downstream signaling cascades, including the NF-κB and MAPK pathways.[2][3]

Q2: What is the recommended solvent for dissolving OD36?

A2: OD36 is soluble in DMSO at concentrations of 10 mg/mL or greater. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate cell culture medium.

Q3: How should I store OD36?

A3: OD36 is supplied as a solid. It is recommended to store the solid compound at -20°C. Following reconstitution in a solvent like DMSO, it is advisable to aliquot the stock solution into single-use volumes and store at -20°C to prevent repeated freeze-thaw cycles.[1] Stock solutions are reported to be stable for up to 3 months at -20°C.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibition of RIPK2 signaling (e.g., persistent NF-κB activation). Compound Inactivity: Improper storage or handling of OD36 leading to degradation.- Ensure OD36 has been stored correctly at -20°C. - Prepare fresh dilutions from a new stock vial. - Verify the activity of the compound using a cell-free kinase assay if possible.
Suboptimal Concentration: The concentration of OD36 used is too low to effectively inhibit RIPK2 in the specific cell type or under the experimental conditions.- Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., 0.1-1 µM).[1] - Increase the incubation time with OD36 prior to stimulation.
Ineffective Cellular Uptake: The cell type being used may have poor permeability to the compound.- Verify that the cells are permeable to other small molecule inhibitors. - Increase the pre-incubation time with OD36.
High background signal or off-target effects. Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells.- Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and that the vehicle control shows no toxicity.
Off-Target Inhibition: At higher concentrations, OD36 may inhibit other kinases. It has been shown to inhibit ALK2, SIK2, ACVR2B, and ACVRL1 at concentrations around 100 nM.[2]- Use the lowest effective concentration of OD36 as determined by a dose-response curve. - If off-target effects are suspected, consider using a structurally different RIPK2 inhibitor as a control.
Inconsistent results between experiments. Variability in Cell State: Differences in cell passage number, confluency, or health can affect signaling responses.- Use cells within a consistent passage number range. - Plate cells at a consistent density and ensure they are in a healthy, logarithmic growth phase.
Variability in Reagent Preparation: Inconsistent concentrations of the stimulus (e.g., MDP) or OD36.- Prepare fresh stocks of stimuli and inhibitors regularly. - Calibrate pipettes and ensure accurate dilutions.

Experimental Protocols & Controls

A well-controlled experiment is crucial for interpreting the effects of OD36. Below are key experimental considerations and a general protocol for an in vitro RIPK2 inhibition assay.

Essential Experimental Controls
Control Type Description Purpose
Vehicle Control Cells treated with the same volume of the solvent used to dissolve OD36 (e.g., DMSO) without the inhibitor.To account for any effects of the solvent on the cells and to serve as a baseline for calculating inhibition.
Unstimulated Control Cells that are not treated with a RIPK2 activator (e.g., MDP).To establish the basal level of signaling in the absence of pathway activation.
Positive Control (Stimulated) Cells treated with a known activator of the NOD2-RIPK2 pathway, such as muramyl dipeptide (MDP).To confirm that the signaling pathway is active and responsive in the experimental system.
Negative Control (Inhibitor) A known, well-characterized inhibitor of RIPK2 (if available and different from OD36) or an inhibitor of a downstream target (e.g., an NF-κB inhibitor).To validate the assay and provide a benchmark for the inhibitory effect of OD36.
In Vitro RIPK2 Inhibition Assay Protocol

This protocol provides a general workflow for assessing the inhibitory effect of OD36 on MDP-induced RIPK2 signaling in a cell-based assay.

  • Cell Culture: Plate cells (e.g., HEK293 cells expressing NOD2, or immune cells such as macrophages) at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Prepare serial dilutions of OD36 in cell culture medium. A common concentration range to test is 0.1-1 µM.[1]

    • Prepare a vehicle control (e.g., 0.1% DMSO in medium).

    • Remove the old medium from the cells and add the medium containing OD36 or the vehicle control.

    • Incubate for a pre-determined time (e.g., 30 minutes to 1 hour) to allow for cellular uptake of the inhibitor.

  • Stimulation:

    • Add the RIPK2 activator, muramyl dipeptide (MDP), to the wells at a final concentration known to elicit a robust response (e.g., 1-10 µg/mL).[4]

    • Include an unstimulated control group that receives medium without MDP.

    • Incubate for the desired time to allow for pathway activation (e.g., 30 minutes for phosphorylation events, 4-24 hours for cytokine production).

  • Endpoint Analysis:

    • Western Blotting: Lyse the cells and perform western blotting to detect the phosphorylation of RIPK2 (autophosphorylation) or downstream targets like IκBα or MAPKs.[5]

    • Reporter Assays: For cells expressing a reporter gene under the control of an NF-κB promoter (e.g., HEK-Blue™ cells), measure the reporter activity.[5]

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of secreted pro-inflammatory cytokines such as IL-6 or TNF-α using ELISA or other immunoassays.

In Vivo Peritonitis Model Data

In a murine model of MDP-induced peritonitis, OD36 demonstrated significant anti-inflammatory effects.

Treatment Group Dosage Effect on Cellular Infiltration Effect on Gene Expression
Vehicle-Baseline infiltrationBaseline expression
OD366.25 mg/kg (i.p.)Reduced recruitment of neutrophils and lymphocytes.[1][6]Decreased expression of RIPK2-specific genes and inflammatory cytokines/chemokines.[1]

Signaling Pathway and Experimental Workflow Diagrams

NOD2_RIPK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 senses RIPK2 RIPK2 NOD2->RIPK2 recruits & activates TAK1 TAK1 RIPK2->TAK1 activates OD36 OD36 OD36->RIPK2 inhibits IKK_complex IKK Complex TAK1->IKK_complex activates MAPK_pathway MAPK Pathway TAK1->MAPK_pathway activates NFkB_pathway NF-κB Pathway IKK_complex->NFkB_pathway activates Gene_Expression Inflammatory Gene Expression NFkB_pathway->Gene_Expression MAPK_pathway->Gene_Expression Experimental_Workflow Start Start: Plate Cells Pre_treatment Pre-treat with OD36 or Vehicle Control Start->Pre_treatment Stimulation Stimulate with MDP Pre_treatment->Stimulation Incubation Incubate Stimulation->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Western_Blot Western Blot (p-RIPK2, p-IκBα) Endpoint_Analysis->Western_Blot Reporter_Assay NF-κB Reporter Assay Endpoint_Analysis->Reporter_Assay Cytokine_Measurement ELISA/Cytokine Assay (IL-6, TNF-α) Endpoint_Analysis->Cytokine_Measurement

References

Validation & Comparative

OD36 versus Gefitinib: A Comparative Guide to RIPK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of OD36 and gefitinib as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2) signaling. This document synthesizes available experimental data to objectively evaluate their performance and mechanisms of action.

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2). Its dysregulation is implicated in a variety of inflammatory diseases, making it a compelling target for therapeutic intervention. This guide compares two inhibitors with activity against RIPK2: OD36, a potent and selective RIPK2 inhibitor, and gefitinib, an established EGFR inhibitor with off-target activity against RIPK2.

Performance Data Summary

The following table summarizes the key quantitative data for OD36 and gefitinib in the context of RIPK2 inhibition.

ParameterOD36GefitinibReference
RIPK2 IC50 5.3 nM51 nM[1][2][3][4]
Primary Target(s) RIPK2EGFR[1]
Mechanism of Action ATP-competitiveATP-competitive[1][4]
Cellular Activity Blocks MDP-induced RIPK2 autophosphorylation, NF-κB and MAPK signalingInhibits RIPK2 tyrosine phosphorylation and downstream signaling[4]
In Vivo Efficacy Reduces cellular infiltration in an MDP-induced peritonitis modelReduces disease in a Crohn's-like ileitis model[4][5]

Signaling Pathway Overview

The diagram below illustrates the canonical NOD2-RIPK2 signaling pathway and the points of inhibition by OD36 and gefitinib. Upon recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, NOD2 recruits RIPK2, leading to its autophosphorylation and subsequent activation of downstream inflammatory pathways, including NF-κB and MAPK. Both OD36 and gefitinib act as ATP-competitive inhibitors, binding to the kinase domain of RIPK2 and preventing its activation.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP MDP NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits IKK Complex IKK Complex RIPK2->IKK Complex Activates MAPK MAPK RIPK2->MAPK Activates NF-kB NF-kB IKK Complex->NF-kB Activates Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines Upregulates MAPK->Inflammatory Cytokines Upregulates OD36 OD36 OD36->RIPK2 Inhibits Gefitinib Gefitinib Gefitinib->RIPK2 Inhibits

NOD2-RIPK2 signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

While specific, detailed protocols from the primary literature are proprietary, a general methodology for assessing RIPK2 kinase inhibition can be outlined. These assays typically measure the transfer of a phosphate group from ATP to a substrate by RIPK2.

Radiometric Kinase Assay (as mentioned for OD36):

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), and [γ-³²P]ATP in a kinase buffer.

  • Inhibitor Addition: Varying concentrations of the test compound (OD36 or gefitinib) are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.

  • Reaction Termination: The reaction is stopped, typically by adding a stop solution or by spotting the mixture onto a phosphocellulose membrane.

  • Quantification: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

  • IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of RIPK2 activity (IC50) is calculated from a dose-response curve.

RIPK2 Tyrosine Autophosphorylation Assay (as mentioned for gefitinib):

  • Cell Culture and Treatment: Cells expressing RIPK2 (e.g., HT29 cells or bone marrow-derived macrophages) are treated with different concentrations of the inhibitor for a specified period.

  • Stimulation: The cells are then stimulated with a NOD1/2 agonist, such as muramyl dipeptide (MDP), to induce RIPK2 autophosphorylation.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Immunoprecipitation and Western Blotting: RIPK2 is immunoprecipitated from the cell lysates, and the level of tyrosine phosphorylation is assessed by Western blotting using an anti-phosphotyrosine antibody.

  • Data Analysis: The intensity of the phosphotyrosine signal is quantified and normalized to the total amount of immunoprecipitated RIPK2. The IC50 value is determined from the dose-response curve.

In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis Model

This model is used to assess the in vivo anti-inflammatory effects of RIPK2 inhibitors.

  • Animal Model: Mice are used for this model.

  • Inhibitor Administration: A cohort of mice is pre-treated with the test inhibitor (e.g., OD36 or gefitinib) or a vehicle control, typically via intraperitoneal injection.

  • Induction of Peritonitis: Peritonitis is induced by an intraperitoneal injection of MDP.

  • Sample Collection: After a set period, the mice are euthanized, and the peritoneal cavity is washed with saline to collect the peritoneal lavage fluid.

  • Cellular Analysis: The total number of infiltrating cells (leukocytes) and the differential cell counts (neutrophils, lymphocytes, etc.) in the lavage fluid are determined.

  • Outcome Measurement: A significant reduction in the number of infiltrating inflammatory cells in the inhibitor-treated group compared to the vehicle-treated group indicates in vivo efficacy.

The workflow for the in vivo peritonitis model is depicted below.

Peritonitis_Model_Workflow Start Start Inhibitor/Vehicle Administration (i.p.) Inhibitor/Vehicle Administration (i.p.) Start->Inhibitor/Vehicle Administration (i.p.) MDP Administration (i.p.) MDP Administration (i.p.) Inhibitor/Vehicle Administration (i.p.)->MDP Administration (i.p.) Incubation Incubation MDP Administration (i.p.)->Incubation Peritoneal Lavage Collection Peritoneal Lavage Collection Incubation->Peritoneal Lavage Collection Cell Counting and Differentiation Cell Counting and Differentiation Peritoneal Lavage Collection->Cell Counting and Differentiation Data Analysis Data Analysis Cell Counting and Differentiation->Data Analysis End End Data Analysis->End

Workflow of the in vivo MDP-induced peritonitis model.

Concluding Remarks

OD36 emerges as a highly potent and selective inhibitor of RIPK2, with an IC50 in the low nanomolar range. Its efficacy has been demonstrated in both in vitro and in vivo models of inflammation. Gefitinib, while primarily known as an EGFR inhibitor, also exhibits inhibitory activity against RIPK2, albeit at a nearly tenfold higher concentration than OD36. The finding that gefitinib's anti-inflammatory and anti-metastatic effects can be mediated through RIPK2 highlights the potential for repurposing existing drugs and underscores the importance of off-target characterization. For researchers focused specifically on targeting RIPK2, OD36 represents a more potent and selective tool. However, the well-characterized pharmacokinetic and safety profile of gefitinib may offer advantages in certain preclinical and clinical contexts where dual EGFR/RIPK2 inhibition could be beneficial. The choice between these two compounds will ultimately depend on the specific research question and experimental design.

References

Comparative Analysis of OD36's Anti-Inflammatory Efficacy Across Diverse Cell Lineages

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the dual RIPK2 and ALK2 inhibitor, OD36, reveals potent anti-inflammatory activity across multiple cell types, positioning it as a significant candidate for therapeutic development in inflammatory diseases. This guide provides a comparative analysis of OD36 against other known RIPK2 inhibitors, supported by available experimental data, to offer researchers and drug development professionals a clear perspective on its performance.

OD36 has emerged as a highly potent, macrocyclic inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) with a reported IC50 of 5.3 nM.[1] Beyond its primary target, OD36 also demonstrates inhibitory activity against Activin receptor-like kinase 2 (ALK2), another key player in inflammatory signaling.[1] Its mechanism of action centers on the inhibition of RIPK2 autophosphorylation, a critical step in the activation of downstream pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways. This targeted approach effectively curtails the production of inflammatory cytokines and mitigates the recruitment of immune cells to sites of inflammation.

Performance Comparison with Alternative RIPK2 Inhibitors

To contextualize the anti-inflammatory potential of OD36, this section compares its activity with other well-characterized RIPK2 inhibitors: Gefitinib and WEHI-345. While a direct head-to-head study with identical experimental conditions across all compounds and cell types is not publicly available, the following tables summarize key quantitative data from various studies to facilitate an objective comparison.

Compound Target(s) IC50 (RIPK2 Kinase Inhibition) Key Anti-Inflammatory Effects Cell Types Investigated
OD36 RIPK2, ALK25.3 nM[1]Inhibits RIPK2 autophosphorylation; Blocks NF-κB and MAPK signaling; Reduces inflammatory cell recruitment (neutrophils, lymphocytes) in vivo.[1]Bone Marrow-Derived Macrophages (BMDMs), HT29 (human colon adenocarcinoma), Endothelial Colony-Forming Cells (ECFCs).
Gefitinib EGFR, RIPK251 nM (for RIPK2 tyrosine phosphorylation inhibition)[2]Inhibits RIPK2 tyrosine phosphorylation; Reduces cytokine release in response to NOD2 activation.[2]RAW264.7 (murine macrophage-like), HT-29, Bone Marrow-Derived Macrophages (BMDMs).[2]
WEHI-345 RIPK20.13 µM[3]Delays RIPK2 ubiquitylation and NF-κB activation; Blocks transcription of TNF and IL-6.[3]Bone Marrow-Derived Macrophages (BMDMs), THP-1 (human monocytic), Raw 267.4.[3]

Table 1: Comparative Profile of OD36 and Alternative RIPK2 Inhibitors. This table provides a summary of the targets, inhibitory concentrations, key anti-inflammatory effects, and the cell types in which these effects have been observed for OD36, Gefitinib, and WEHI-345.

Cross-Validation of OD36's Anti-Inflammatory Effects in Different Cell Types

The efficacy of an anti-inflammatory compound is critically dependent on its performance across a range of immunologically relevant cell types. The following table summarizes the observed effects of OD36 in various cell models, demonstrating its broad-spectrum anti-inflammatory potential.

Cell Type Experimental Model Key Findings
Bone Marrow-Derived Macrophages (BMDMs) Muramyl dipeptide (MDP)-induced inflammationInhibition of MDP-induced MAPK and NF-κB activation.
HT-29 (Human Colon Adenocarcinoma) MDP-induced inflammationInhibition of MDP-induced MAPK and NF-κB activation.
Endothelial Colony-Forming Cells (ECFCs) Activin A-induced signalingComplete prevention of Smad1/5 activation and downstream gene targets (ID-1, ID-3).[1]
In Vivo Mouse Model MDP-induced peritonitisReduced recruitment of neutrophils and lymphocytes to the peritoneum; Decreased expression of RIPK2-specific genes and inflammatory cytokines/chemokines.[1]

Table 2: Summary of OD36's Anti-Inflammatory Effects in Various Cell Types and Models. This table details the specific experimental contexts and the corresponding anti-inflammatory outcomes observed with OD36 treatment.

Experimental Protocols

To ensure transparency and facilitate the replication of findings, this section outlines the general methodologies employed in the assessment of OD36's anti-inflammatory effects.

In Vitro Kinase Assay

The inhibitory activity of OD36 on RIPK2 kinase is typically determined using a radiometric kinase assay. Recombinantly expressed RIPK2 is incubated with a synthetic substrate and radiolabeled ATP in the presence of varying concentrations of the inhibitor. The incorporation of the radiolabel into the substrate is then measured to determine the extent of kinase inhibition and calculate the IC50 value.

Cell-Based NF-κB and MAPK Activation Assays
  • Cell Culture and Treatment: Cells (e.g., BMDMs, HT-29) are cultured to an appropriate confluency.

  • Inhibition: The cells are pre-treated with various concentrations of OD36 for a specified duration (e.g., overnight).

  • Stimulation: Inflammation is induced by treating the cells with a NOD2 agonist, such as muramyl dipeptide (MDP).

  • Lysis and Western Blotting: Following stimulation, cell lysates are prepared and subjected to Western blotting to detect the phosphorylation status of key signaling proteins in the NF-κB (e.g., p-IκBα) and MAPK (e.g., p-p38) pathways.

In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis Model
  • Animal Model: Mice are used for this in vivo model of inflammation.

  • Inhibitor Administration: OD36 (e.g., 6.25 mg/kg) or a vehicle control is administered intraperitoneally.

  • Induction of Peritonitis: After a pre-treatment period (e.g., 30 minutes), peritonitis is induced by intraperitoneal injection of MDP (e.g., 150 µg).

  • Analysis: After a set time (e.g., 4 hours), peritoneal lavage is performed to collect inflammatory cells. The cell populations (neutrophils, lymphocytes, etc.) are quantified. RNA can also be extracted from these cells to analyze the expression of inflammatory genes via qRT-PCR.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by OD36 and a typical experimental workflow for its evaluation.

OD36_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Activation IKK Complex IKK Complex RIPK2->IKK Complex Phosphorylation MAPK Pathway MAPK Pathway RIPK2->MAPK Pathway Activation NF-kB Pathway NF-kB Pathway IKK Complex->NF-kB Pathway Activation Inflammatory Genes Inflammatory Genes NF-kB Pathway->Inflammatory Genes Transcription MAPK Pathway->Inflammatory Genes Transcription OD36 OD36 OD36->RIPK2 Inhibition MDP MDP (Bacterial Peptidoglycan) MDP->NOD2

Caption: Mechanism of action of OD36 in inhibiting the NOD2-RIPK2 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Cell Culture (e.g., BMDMs, THP-1) Treatment Pre-treatment with OD36 or other inhibitors Cell Culture->Treatment Stimulation Inflammatory Stimulus (e.g., MDP) Treatment->Stimulation Analysis Analysis of: - Cytokine Secretion (ELISA) - NF-kB/MAPK Activation (Western Blot) - Gene Expression (qRT-PCR) Stimulation->Analysis Animal Model Mouse Model of Peritonitis Inhibitor Admin Administration of OD36 or Vehicle Animal Model->Inhibitor Admin Inflammation Induction Induction of Peritonitis (MDP injection) Inhibitor Admin->Inflammation Induction Outcome Measurement Analysis of: - Inflammatory Cell Infiltration - Cytokine Levels in Peritoneal Fluid Inflammation Induction->Outcome Measurement

Caption: General experimental workflow for evaluating the anti-inflammatory effects of OD36.

References

A Head-to-Head Battle of RIPK2 Inhibitors: OD36 vs. Ponatinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is paramount. In the realm of inflammatory diseases, Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical therapeutic target. This guide provides an objective comparison of two notable RIPK2 inhibitors, OD36 and ponatinib, summarizing key experimental data and detailing the methodologies used to evaluate their performance.

This comprehensive guide delves into the biochemical and cellular activities of OD36, a macrocyclic inhibitor, and ponatinib, a multi-targeted kinase inhibitor, in the context of RIPK2 inhibition. By presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions for their drug discovery and development programs.

Biochemical Potency: A Close Match in IC50

Both OD36 and ponatinib demonstrate potent inhibition of RIPK2 kinase activity in biochemical assays, with IC50 values in the low nanomolar range. OD36 exhibits an IC50 of 5.3 nM, while ponatinib is slightly more potent with an IC50 of 6.7 nM[1][2]. These values indicate that both compounds are highly effective at inhibiting the enzymatic function of RIPK2 in a purified system.

InhibitorTargetIC50 (nM)Binding Mode
OD36RIPK25.3[1][3][4][5]Type I
PonatinibRIPK26.7[2]Type II

Table 1. Comparison of Biochemical Potency and Binding Mode.

The key distinction between the two inhibitors lies in their binding mechanism. OD36 is a Type I inhibitor, meaning it binds to the active conformation of the kinase. In contrast, ponatinib is a Type II inhibitor, targeting the inactive "DFG-out" conformation of RIPK2[2][6]. This difference in binding mode can have significant implications for inhibitor selectivity and cellular activity.

Cellular Activity: Modulating Inflammatory Responses

The efficacy of a kinase inhibitor is ultimately determined by its activity within a cellular context. Both OD36 and ponatinib have been shown to effectively modulate RIPK2-mediated signaling pathways in various cell-based assays.

Ponatinib has been demonstrated to completely inhibit the ubiquitination of RIPK2 induced by L18-MDP (a synthetic analog of muramyl dipeptide, a bacterial peptidoglycan component that activates NOD2-RIPK2 signaling) in THP-1 cells at a concentration of 100 nM[2]. Furthermore, in MDP-stimulated RAW264.7 macrophage cells, ponatinib potently decreased the mRNA levels of inflammatory chemokines such as CCL4, CXCL2, and RANTES at concentrations as low as 1-10 nM[2].

OD36 has also shown potent cellular activity, downregulating the expression of various MDP-induced inflammatory cytokines and chemokines in bone marrow-derived macrophages (BMDMs)[2][7]. In vivo studies have further demonstrated the efficacy of OD36, where a 6.25 mg/kg intraperitoneal dose was shown to alleviate inflammation in a mouse model of acute peritonitis by inhibiting the recruitment of inflammatory cells[1][3].

InhibitorCell LineAssayEffect
PonatinibTHP-1L18-MDP-induced RIPK2 ubiquitinationComplete inhibition at 100 nM[2]
PonatinibRAW264.7MDP-induced chemokine mRNA expressionPotent decrease at 1-10 nM[2]
OD36BMDMsMDP-induced cytokine/chemokine expressionDownregulation[2][7]
OD36In vivo (mouse model)MDP-induced peritonitisReduced inflammatory cell recruitment[1][3]

Table 2. Comparison of Cellular and In Vivo Activities.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human RIPK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific RIPK2 peptide substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (OD36, ponatinib) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).

  • Add 2 µL of recombinant RIPK2 enzyme in kinase buffer.

  • Add 2 µL of a mixture of the substrate and ATP in kinase buffer.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of MDP-Induced TNF-α Production

This assay measures the ability of the inhibitors to block the production of the pro-inflammatory cytokine TNF-α in response to NOD2 pathway activation.

Materials:

  • RAW264.7 macrophage cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Muramyl dipeptide (MDP)

  • Test inhibitors (OD36, ponatinib) dissolved in DMSO

  • TNF-α ELISA kit

Procedure:

  • Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with MDP (e.g., 10 µg/mL) for 6-24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each inhibitor concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Intact cells (e.g., HEK293T cells overexpressing RIPK2)

  • Test inhibitors (OD36, ponatinib) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Equipment for heating (e.g., PCR cycler) and cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Anti-RIPK2 antibody

Procedure:

  • Treat the cells with the test inhibitor or DMSO (vehicle control) at a desired concentration for a specific time (e.g., 1 hour) at 37°C.

  • Wash the cells with PBS to remove unbound compound.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble RIPK2 in the supernatant by Western blotting using an anti-RIPK2 antibody.

  • Quantify the band intensities and plot the fraction of soluble RIPK2 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Activation Ub Ubiquitination RIPK2->Ub Autophosphorylation TAK1 TAK1 Ub->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK MAPK TAK1->MAPK IκB IκB IKK_Complex->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Release NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Inflammatory_Genes Inflammatory Gene Transcription NF-κB_nuc->Inflammatory_Genes OD36_Ponatinib OD36 / Ponatinib OD36_Ponatinib->RIPK2 Inhibition

Caption: RIPK2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cellular Assays cluster_Target_Engagement Target Engagement Recombinant_RIPK2 Recombinant RIPK2 ADP_Glo ADP-Glo Assay Recombinant_RIPK2->ADP_Glo Inhibitor_Biochem Inhibitor (OD36/Ponatinib) Inhibitor_Biochem->ADP_Glo ATP_Substrate ATP + Substrate ATP_Substrate->ADP_Glo IC50_Biochem IC50 Determination ADP_Glo->IC50_Biochem Cells Cells (e.g., RAW264.7) Inhibitor_Cell Inhibitor (OD36/Ponatinib) Cells->Inhibitor_Cell MDP_Stimulation MDP Stimulation Inhibitor_Cell->MDP_Stimulation Cytokine_Assay Cytokine Measurement (ELISA) MDP_Stimulation->Cytokine_Assay IC50_Cell Cellular IC50 Cytokine_Assay->IC50_Cell Intact_Cells Intact Cells Inhibitor_CETSA Inhibitor Treatment Intact_Cells->Inhibitor_CETSA Heat_Challenge Heat Challenge Inhibitor_CETSA->Heat_Challenge Lysis_Centrifugation Lysis & Centrifugation Heat_Challenge->Lysis_Centrifugation Western_Blot Western Blot (anti-RIPK2) Lysis_Centrifugation->Western_Blot Thermal_Shift Thermal Shift Analysis Western_Blot->Thermal_Shift

Caption: Workflow for evaluating RIPK2 inhibitors.

Conclusion: Choosing the Right Tool for the Job

Both OD36 and ponatinib are potent inhibitors of RIPK2 with distinct characteristics. OD36, a macrocyclic Type I inhibitor, offers a different structural starting point for inhibitor design compared to the multi-targeted Type II inhibitor, ponatinib. The choice between these or similar inhibitors will depend on the specific research question, the desired selectivity profile, and the therapeutic context. The experimental data and detailed protocols provided in this guide serve as a valuable resource for researchers navigating the complex landscape of RIPK2-targeted drug discovery.

References

Validating the Mechanism of OD36 through Genetic Knockdown of RIPK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using genetic knockdown of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) to validate the mechanism of action of OD36, a potent RIPK2 inhibitor. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a clear perspective for researchers in immunology and drug discovery.

Introduction to RIPK2 and its Role in Inflammatory Signaling

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial intracellular signaling molecule that plays a pivotal role in the innate immune system.[1][2] It functions as a key downstream effector of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[1][2][3] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to a signaling cascade that culminates in the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3] This, in turn, drives the production of pro-inflammatory cytokines and chemokines, orchestrating an immune response.[3][4] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory conditions, including Crohn's disease, making RIPK2 an attractive therapeutic target.[1][2]

OD36: A Potent RIPK2 Inhibitor

OD36 is a small molecule inhibitor of RIPK2 with a reported IC50 of 5.3 nM.[5] By targeting the kinase activity of RIPK2, OD36 aims to block the downstream inflammatory signaling cascade. Validating that the therapeutic effects of OD36 are indeed mediated through the inhibition of RIPK2 is a critical step in its preclinical development. Genetic knockdown of RIPK2 provides a powerful tool for this validation.

Comparison of OD36 Treatment vs. RIPK2 Genetic Knockdown

The central hypothesis is that the phenotypic effects of treating cells with OD36 will mimic the effects of genetically silencing RIPK2. This comparison helps to confirm the on-target activity of the compound and rule out potential off-target effects.

ParameterOD36 TreatmentGenetic Knockdown of RIPK2 (siRNA/shRNA)Rationale for Comparison
Mechanism of Action Pharmacological inhibition of RIPK2 kinase activity.Post-transcriptional silencing of RIPK2 mRNA, leading to reduced protein expression.Both methods aim to abrogate RIPK2 function, providing a direct comparison of functional outcomes.
Downstream Signaling Expected to decrease phosphorylation of downstream targets in the NF-κB (e.g., IκBα, p65) and MAPK pathways.Leads to a significant reduction in the total protein levels of RIPK2, thereby preventing the activation of NF-κB and MAPK signaling cascades upon NOD1/2 stimulation.[6][7]A direct comparison of the impact on downstream signaling pathways provides strong evidence for the on-target effect of OD36.
Cytokine Production Expected to reduce the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in response to NOD1/2 agonists.Demonstrated to decrease the production of pro-inflammatory cytokines in various cell types.[1][2]Measures the functional consequence of RIPK2 inhibition/depletion on the inflammatory response.
Cellular Phenotype In relevant cell models, expected to inhibit proliferation, migration, and induce apoptosis, similar to effects seen with RIPK2 knockdown in cancer cells.[6]Has been shown to inhibit cell proliferation and migration, and induce apoptosis in gastric cancer cells.[6][8]Provides a broader biological context for the consequences of targeting RIPK2.

Experimental Protocols

siRNA-mediated Knockdown of RIPK2

This protocol is adapted from studies that have successfully used siRNA to silence RIPK2 expression.[6]

Materials:

  • Human cell line expressing RIPK2 (e.g., HGC-27 or AGS gastric cancer cells, THP-1 monocytes)

  • siRNA targeting human RIPK2 (e.g., Sense: 5′-CAAUAUGACUCCUCCUUUATT-3′) and a non-targeting control siRNA.[6]

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • Plates for cell culture (6-well, 96-well)

Procedure:

  • Cell Seeding: Seed cells in 6-well or 96-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For a 6-well plate, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time should be determined empirically.

  • Validation of Knockdown: Harvest cells at the desired time point to assess RIPK2 mRNA and protein levels by qRT-PCR and Western blotting, respectively.

Western Blotting for RIPK2 and Downstream Signaling

Procedure:

  • Cell Lysis: After treatment with OD36 or transfection with siRNA, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against RIPK2, phospho-p65, p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (CCK-8)

Procedure: [6]

  • Cell Seeding: Seed 2,000 cells per well in a 96-well plate.

  • Treatment/Transfection: Treat cells with varying concentrations of OD36 or transfect with siRNA as described above.

  • Incubation: Incubate for 0, 24, 48, and 72 hours.

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.

RIPK2_Signaling_Pathway receptor receptor adaptor adaptor kinase kinase complex complex transcription_factor transcription_factor outcome outcome NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Activation TAK1_complex TAK1 Complex RIPK2->TAK1_complex Recruitment & Activation IKK_complex IKK Complex TAK1_complex->IKK_complex MAPK MAPK TAK1_complex->MAPK NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines OD36 OD36 OD36->RIPK2 siRNA siRNA siRNA->RIPK2 Inhibits Expression

Caption: The NOD1/2-RIPK2 signaling pathway and points of intervention.

Experimental_Workflow start Start: Culture appropriate cell line group1 Group 1: Treat with OD36 start->group1 group2 Group 2: Transfect with RIPK2 siRNA start->group2 group3 Group 3: Control (Vehicle/Non-targeting siRNA) start->group3 stimulate Stimulate with NOD1/2 agonist (e.g., MDP) group1->stimulate group2->stimulate group3->stimulate analysis Downstream Analysis stimulate->analysis western Western Blot: p-p65, p-IκBα, RIPK2 analysis->western qRT_PCR qRT-PCR: RIPK2 mRNA analysis->qRT_PCR cytokine_assay Cytokine Assay (ELISA) analysis->cytokine_assay viability_assay Cell Viability Assay (CCK-8) analysis->viability_assay Logical_Relationship hypothesis_node hypothesis_node method_node method_node outcome_node outcome_node conclusion_node conclusion_node hypothesis Hypothesis: OD36's effects are mediated through RIPK2 inhibition knockdown Genetic Knockdown of RIPK2 hypothesis->knockdown pharmacological Pharmacological Inhibition with OD36 hypothesis->pharmacological phenocopy OD36 treatment phenocopies RIPK2 knockdown knockdown->phenocopy pharmacological->phenocopy conclusion Conclusion: OD36 is a specific, on-target inhibitor of RIPK2 phenocopy->conclusion

References

OD36: A Comparative Analysis of its Off-Target Profile Against Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target profile of the dual RIPK2 and ALK2 inhibitor, OD36, with other established kinase inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to inform researchers on the selectivity of OD36.

Executive Summary

OD36 is a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). Understanding its off-target profile is crucial for predicting potential side effects and identifying opportunities for therapeutic repositioning. This guide compares the kinome-wide selectivity of OD36 with five clinically approved kinase inhibitors: Imatinib, Dasatinib, Sunitinib, Sorafenib, and Gefitinib. The data presented is derived from KINOMEscan™ assays, a widely used platform for assessing kinase inhibitor selectivity.

Comparative Kinase Inhibition Profile

The following tables summarize the percentage of inhibition of a panel of kinases by OD36 and the comparator inhibitors at a concentration of 100 nM. A lower percentage indicates stronger inhibition.

OD36 Off-Target Profile
Target Kinase% Inhibition at 100 nM
RIPK2 ~0%
ACVR1 (ALK2) ~20%
SIK2~20%
ACVR2B~20%
ACVRL1~20%

Note: Data for OD36 is based on descriptions from available literature. Exact percentage inhibition values from a comprehensive KINOMEscan™ at 100nM were not publicly available and are estimated based on the statement that these kinases were inhibited by "~80%" at this concentration.

Comparator Kinase Inhibitors: Off-Target Profiles at 100 nM

The following data for the comparator drugs has been compiled from publicly available KINOMEscan™ datasets. For clarity, only a selection of the most significantly inhibited off-targets is presented.

Imatinib

Target Kinase% Inhibition at 100 nM
ABL1 <1%
KIT <1%
PDGFRA <1%
DDR1<5%
LCK<10%
SRC<15%

Dasatinib

Target Kinase% Inhibition at 100 nM
ABL1 <1%
SRC <1%
LCK <1%
YES1<1%
FYN<1%
BTK<5%

Sunitinib

Target Kinase% Inhibition at 100 nM
VEGFR2 (KDR) <1%
PDGFRB <1%
KIT <1%
FLT3<1%
RET<5%
CSF1R<5%

Sorafenib

Target Kinase% Inhibition at 100 nM
BRAF <1%
VEGFR2 (KDR) <1%
PDGFRB <1%
FLT3<5%
KIT<5%
RET<10%

Gefitinib

Target Kinase% Inhibition at 100 nM
EGFR <1%
ERBB2>50%
ERBB4>70%
TNK2>80%

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The off-target profiles of the compared kinase inhibitors were determined using the KINOMEscan™ competition binding assay platform. This method provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on a competitive binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

Detailed Protocol:

  • Preparation of Reagents:

    • Test compounds are typically dissolved in DMSO to create a stock solution.

    • The kinase panel consists of recombinant human kinases tagged with a unique DNA identifier.

    • An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Assay Procedure:

    • The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 100 nM) in a multi-well plate. A DMSO control (vehicle) is run in parallel.

    • The binding reactions are allowed to reach equilibrium.

    • Unbound components are removed by washing the solid support.

  • Quantification:

    • The kinase-DNA tag that remains bound to the solid support is eluted.

    • The amount of eluted DNA is quantified using a highly sensitive and precise qPCR method.

  • Data Analysis:

    • The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control.

    • The results are typically expressed as "percent of control" or "% inhibition". A value of 100% indicates no inhibition, while a value of 0% represents complete inhibition.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).

cluster_ripk2 RIPK2 Signaling Pathway NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation promotes OD36 OD36 OD36->RIPK2 inhibits cluster_alk2 ALK2 Signaling Pathway BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 recruits & phosphorylates SMAD1_5_8 SMAD1/5/8 ALK2->SMAD1_5_8 phosphorylates SMAD4 SMAD4 SMAD1_5_8->SMAD4 forms complex with Gene_Expression Gene Expression SMAD4->Gene_Expression translocates to nucleus & regulates OD36 OD36 OD36->ALK2 inhibits cluster_workflow KINOMEscan Experimental Workflow Start Start Prepare Prepare Reagents (DNA-tagged kinases, immobilized ligand, test compound) Start->Prepare Incubate Incubate Kinases, Ligand, and Compound Prepare->Incubate Wash Wash to Remove Unbound Components Incubate->Wash Elute Elute Bound Kinase-DNA Wash->Elute qPCR Quantify DNA by qPCR Elute->qPCR Analyze Analyze Data (% of Control) qPCR->Analyze End End Analyze->End

In Vivo Efficacy of OD36 and OD38: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors for inflammatory diseases, OD36 and OD38 have emerged as potent dual inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). This guide provides a comparative overview of their in vivo efficacy, supported by available experimental data, to aid researchers and drug development professionals in their scientific endeavors. While both compounds have shown promise in vitro, this comparison focuses on the currently available in vivo evidence.

Quantitative Data Summary

A comprehensive search of available scientific literature yielded in vivo efficacy data for OD36. However, no in vivo studies for OD38 were identified. The following table summarizes the key in vivo findings for OD36.

CompoundAnimal ModelDose and AdministrationKey FindingsReference
OD36 Acute Peritonitis Mouse Model6.25 mg/kg, intraperitoneal (i.p.)- Significantly inhibited the recruitment of inflammatory cells, particularly neutrophils and to a lesser extent, lymphocytes, to the peritoneum. - Decreased the expression of RIPK2-specific genes and inflammatory cytokines and chemokines.[1][2][3]
OD38 --No in vivo efficacy data available in the reviewed literature.-

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment conducted with OD36.

Muramyl Dipeptide (MDP)-Induced Acute Peritonitis Model in Mice

This model is utilized to assess the anti-inflammatory properties of compounds in response to a bacterial peptidoglycan component.

Animal Strain: Not specified in the available literature.

Procedure:

  • Mice were administered a single intraperitoneal (i.p.) injection of OD36 at a dose of 6.25 mg/kg.[1][2]

  • A control group received a vehicle injection.

  • Thirty minutes after the OD36 or vehicle injection, peritonitis was induced by an i.p. injection of 150 µg of MDP.

  • Four hours post-MDP injection, the mice were euthanized.

  • The peritoneal cavity was lavaged to collect cellular infiltrates.

  • The collected cells were analyzed to determine the total number and differential counts of various immune cells, including neutrophils and lymphocytes.

  • Gene expression analysis was performed on the collected cells to measure the levels of RIPK2-specific genes and inflammatory cytokines and chemokines.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental design, the following diagrams are provided.

Signaling Pathways of OD36 Targets: RIPK2 and ALK2

OD36 exerts its effects by inhibiting two key signaling kinases: RIPK2 and ALK2.

Signaling_Pathways cluster_RIPK2 RIPK2 Signaling Pathway cluster_ALK2 ALK2 Signaling Pathway NOD1_2 NOD1/NOD2 RIPK2 RIPK2 NOD1_2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation promotes MAPK->Inflammation promotes OD36_ripk2 OD36 OD36_ripk2->RIPK2 inhibits BMP BMPs/Activin A TypeII_R Type II Receptor BMP->TypeII_R binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 recruits & phosphorylates SMAD1_5_8 SMAD1/5/8 ALK2->SMAD1_5_8 phosphorylates SMAD4 SMAD4 SMAD1_5_8->SMAD4 complexes with SMAD_complex SMAD Complex SMAD1_5_8->SMAD_complex SMAD4->SMAD_complex Gene_expression Gene Expression (e.g., ID-1, ID-3) SMAD_complex->Gene_expression regulates OD36_alk2 OD36 OD36_alk2->ALK2 inhibits

Caption: Signaling pathways inhibited by OD36.
Experimental Workflow for In Vivo Efficacy Assessment of OD36

The following diagram illustrates the key steps in the in vivo experiment performed with OD36.

Experimental_Workflow cluster_workflow OD36 In Vivo Peritonitis Model Workflow cluster_analysis Data Analysis start Start: Acute Peritonitis Mouse Model treatment Treatment Administration: OD36 (6.25 mg/kg, i.p.) or Vehicle start->treatment induction Induction of Peritonitis: MDP (150 µg, i.p.) (30 min post-treatment) treatment->induction incubation Incubation Period: 4 hours induction->incubation euthanasia Euthanasia and Peritoneal Lavage incubation->euthanasia analysis Analysis of Peritoneal Lavage Fluid euthanasia->analysis cell_count Cellular Infiltrate Count (Total and Differential) analysis->cell_count gene_expression Gene Expression Analysis (RIPK2 targets, Cytokines) analysis->gene_expression

References

Safety Operating Guide

Proper Disposal Procedures for OD36: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of the RIPK2 inhibitor, OD36.

This document provides a comprehensive guide to the safe disposal of OD36, a potent RIPK2 inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of OD36 is presented below. This information is essential for safe handling and in the event of a spill or accidental exposure.

PropertyValueSource
Appearance Light beige powder[1]
CAS Number 1638644-62-8[1]
Molecular Formula C₁₆H₁₅ClN₄O₂
Molecular Weight 330.77 g/mol
Solubility Soluble in DMSO (50 mg/mL)[1]
Storage Temperature -20°C[1]

Health and Safety Information

OD36 is a potent chemical compound and should be handled with care. The following table summarizes key safety information.

HazardDescriptionSource
Acute Toxicity Toxic if swallowed.[2]
Skin Contact May cause skin irritation. May be harmful if absorbed through the skin.[2]
Eye Contact May cause eye irritation.[2]
Inhalation May be harmful if inhaled. Material may be irritating to mucous membranes and upper respiratory tract.[2]
Hazardous Decomposition Products Under fire conditions, emits toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[2]

Step-by-Step Disposal Procedures

The recommended procedure for the disposal of OD36 is through incineration by a licensed professional waste disposal service.[2]

1. Personal Protective Equipment (PPE): Before handling OD36 for disposal, ensure the following PPE is worn:

  • Respiratory Protection: A self-contained breathing apparatus is recommended, especially in case of spills or when generating dust.[2]

  • Hand Protection: Heavy rubber gloves are required.[2]

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Skin and Body Protection: A lab coat or other protective clothing is necessary. Rubber boots are also recommended.[2]

2. Waste Collection:

  • Collect waste OD36, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Ensure the container is compatible with the waste and is kept tightly closed.

3. Preparation for Disposal:

  • For disposal, OD36 should be dissolved or mixed with a combustible solvent.[2] This should be done in a well-ventilated area, preferably within a chemical fume hood.

4. Professional Disposal:

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the OD36 waste.[2]

  • Inform the disposal service of the nature of the waste, including its chemical composition and any solvents used.

  • The waste will be transported to a facility for incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful decomposition products.[2]

5. Spill Management:

  • In the event of a spill, evacuate the area immediately.[2]

  • Wear the full PPE as described above before attempting to clean the spill.[2]

  • Carefully sweep up the powdered material, place it in a sealed bag or container, and hold it for waste disposal.[2] Avoid raising dust.[2]

  • Ventilate the area and wash the spill site thoroughly after the material has been collected.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of OD36.

OD36_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Path cluster_spill Spill Response start OD36 Waste Generated ppe Don Appropriate PPE start->ppe collect Collect in Labeled Hazardous Waste Container ppe->collect clean_up Clean Spill Following Safety Procedures ppe->clean_up contact_vendor Contact Licensed Waste Disposal Service collect->contact_vendor prepare_waste Dissolve/Mix with Combustible Solvent contact_vendor->prepare_waste incineration Incineration with Afterburner & Scrubber prepare_waste->incineration end Disposal Complete incineration->end spill Spill Occurs evacuate Evacuate Area spill->evacuate evacuate->ppe collect_spill Collect Spilled Material for Disposal clean_up->collect_spill collect_spill->contact_vendor

Caption: Workflow for the safe disposal of OD36.

Experimental Protocols

No detailed experimental protocols for specific assays using OD36 were found in the public domain during the literature search for this safety guide. Researchers should refer to their institution's specific protocols for handling and using potent chemical inhibitors and adapt them based on the safety information provided in this document and the manufacturer's safety data sheet.

It is imperative to always consult the most current Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all federal, state, and local environmental regulations regarding the disposal of hazardous chemical waste.[2]

References

Essential Safety and Operational Guidance for Handling OD36

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent RIPK2 inhibitor OD36, adherence to strict safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of OD36 is the first step in safe handling. This data is crucial for risk assessment and for designing appropriate experimental and safety protocols.

PropertyValueReference
Molecular Weight 367.23 g/mol [1]
Formula C₁₆H₁₅ClN₄O₂.HCl[1]
Solubility Soluble to 100 mM in DMSO and to 5 mM in ethanol.[1]
Purity ≥98%[1]
Storage Desiccate at room temperature.[1]
CAS Number 1638644-62-8[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling OD36 to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Laboratory coatA buttoned lab coat should be worn to protect skin and clothing.
Respiratory Respirator (if applicable)A NIOSH-approved respirator may be necessary if working with the compound in a way that could generate dust or aerosols.

Experimental Protocols: Donning and Doffing PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning PPE Workflow

G A Perform Hand Hygiene B Put on Lab Coat A->B C Put on Safety Glasses or Goggles B->C D Put on Gloves C->D

Figure 1. Step-by-step workflow for the correct donning of Personal Protective Equipment.

Doffing PPE Workflow

G A Remove Gloves B Perform Hand Hygiene A->B C Remove Lab Coat B->C D Remove Safety Glasses or Goggles C->D E Perform Hand Hygiene D->E

Figure 2. Step-by-step workflow for the correct doffing of Personal Protective Equipment to avoid contamination.

Handling and Storage Procedures

Adherence to proper handling and storage procedures is essential for maintaining the integrity of OD36 and ensuring a safe laboratory environment.

Handling:

  • Handle OD36 in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid compound or preparing stock solutions.

  • Avoid the creation of dust and aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store OD36 in a tightly sealed container in a dry and well-ventilated place.

  • It is recommended to desiccate the compound at room temperature.[1]

  • For reconstituted solutions, it is advised to aliquot and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.

Disposal Plan

Proper disposal of OD36 and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

G cluster_0 Waste Streams A Unused OD36 Compound D Collect in Designated, Labeled Hazardous Waste Container A->D B Contaminated Labware (e.g., pipette tips, tubes) B->D C Contaminated PPE (e.g., gloves, disposable lab coat) C->D E Store in a Secure, Ventilated Area D->E F Arrange for Pickup by Certified Hazardous Waste Disposal Service E->F

Figure 3. Logical workflow for the safe disposal of OD36 and associated contaminated materials.

Disposal Guidelines:

  • Dispose of unused OD36 and any contaminated materials as hazardous waste.

  • Do not dispose of OD36 down the drain or in the regular trash.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

By following these guidelines, researchers can safely handle OD36, minimize exposure risks, and ensure the proper disposal of this potent compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.